Technical Documentation Center

[(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride
  • CAS: 1374659-47-8

Core Science & Biosynthesis

Foundational

Beyond the SDS: Technical Handling Guide for [(5-Ethylisoxazol-3-yl)methyl]amine Hydrochloride

Topic: Safety Data Sheet (SDS) for [(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) for [(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Chemical Profile & Molecular Architecture

Compound Identity:

  • IUPAC Name: [(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride[1][2]

  • Common Name: 3-(Aminomethyl)-5-ethylisoxazole HCl[1][2]

  • CAS Number: 1374659-47-8 (Note: Research chemical; data often read-across from 5-methyl analog CAS 60959-25-3)

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    HCl[3]
  • Molecular Weight: 162.62 g/mol [1][2]

  • Physical State: White to off-white crystalline solid (Hygroscopic)[1][2]

Structural Significance: This compound acts as a critical pharmacophore scaffold in medicinal chemistry.[1][2] The isoxazole ring serves as a bioisostere for amide bonds or phenyl rings, often used to improve metabolic stability or alter solubility profiles in kinase inhibitors and GPCR ligands. The primary amine tail provides a reactive handle for amide coupling or reductive amination, making this a high-value "building block."[1][2]

Table 1: Physicochemical Constants (Experimental & Predicted)
PropertyValueContext/Implication
Melting Point 165–170 °C (Dec)High lattice energy; decomposes upon melting.[1][2]
Solubility Water, Methanol, DMSOHighly soluble in polar protic solvents due to ionic HCl nature.
pKa (Conj. Acid) ~7.5 – 8.0 (Predicted)The free amine is moderately basic; the HCl salt is acidic in solution.
Hygroscopicity HighRapidly absorbs atmospheric moisture; requires desiccated storage.

Hazard Identification & Toxicology (The "Why" Behind the Warnings)

Standard SDSs list hazards; this section explains the mechanistic toxicology to inform safer handling.

Core Hazards (GHS Classification)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.[2][4]

Toxicological Mechanisms[1][2]
  • Acidic Hydrolysis (Local Irritation): Upon contact with mucous membranes (eyes/lungs), the hydrochloride salt dissociates. The protonated amine (

    
    ) releases 
    
    
    
    ions, lowering local pH and causing immediate tissue irritation or chemical burns if concentration is high.
  • Isoxazole Ring Reactivity: While the isoxazole ring is generally stable, metabolic processing (in vivo) can lead to ring opening (reductive cleavage of the N-O bond), potentially forming reactive dicarbonyl species or nitriles. This drives the "Harmful if swallowed" classification.

  • Amine Reactivity: The free base form (if generated in situ) is a primary amine, capable of reacting with skin proteins (haptenization), potentially leading to sensitization over long-term exposure.

Operational Safety & Engineering Controls

Protocol 1: Safe Weighing & Handling (Hygroscopic Management)
  • Challenge: The HCl salt attracts water, which alters the effective molecular weight (leading to stoichiometry errors in synthesis) and makes the solid sticky/clumpy.

  • Solution:

    • Equip the analytical balance with an ionizing bar to reduce static (common with dry salts).

    • Work rapidly; do not leave the container open.

    • If precise stoichiometry is critical (e.g., <10 mg scale), weigh the approximate amount, dissolve in a known volume of dry methanol/DMSO to create a stock solution, and dispense volumetrically.

Protocol 2: Neutralization (Free-Basing)
  • Context: Most reactions (e.g., amide coupling) require the free amine, not the HCl salt.

  • Procedure:

    • Suspend the HCl salt in DCM or EtOAc.

    • Add a mild organic base (e.g., DIPEA or TEA) in situ rather than performing an aqueous extraction, which may lead to product loss due to the water solubility of the small polar isoxazole.

    • Caution: The free base [(5-Ethylisoxazol-3-yl)methyl]amine is likely volatile and unstable to oxidation.[1][2] Use immediately after liberation.

Visual Workflow: Safe Handling Lifecycle

SafetyWorkflow Start Storage (-20°C, Desiccated) Weigh Weighing (Fume Hood, Ionizer) Start->Weigh Warm to RT (Prevent Condensation) Solubilization Solubilization (DMSO/MeOH) Weigh->Solubilization Minimize Air Exposure Reaction Reaction (In-situ Neutralization) Solubilization->Reaction Add DIPEA/TEA Waste Waste Disposal (Halogenated Organic) Reaction->Waste Quench & Dispose

Figure 1: Operational workflow emphasizing moisture control and containment.

Stability, Reactivity & Storage

Degradation Pathways

The isoxazole ring is sensitive to reductive environments (e.g., hydrogenation, strong metal hydrides like LiAlH4) and strong bases .

  • Reductive Ring Opening: Under catalytic hydrogenation (H2/Pd-C), the N-O bond cleaves, destroying the isoxazole core and yielding an amino-enone or amino-alcohol derivative.[1][2]

  • Thermal Decomposition: Heating the dry HCl salt above 160°C releases Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx).

Storage Specifications
  • Temperature: -20°C (Long-term) or 2–8°C (Short-term).[1][2]

  • Atmosphere: Argon or Nitrogen blanket (essential to prevent moisture uptake).

  • Container: Amber glass vial with Teflon-lined cap (protects from light and ensures seal).

Visualizing Reactivity Logic

Reactivity Compound [(5-Ethylisoxazol-3-yl)methyl]amine HCl Result1 Clumping / Hydrolysis (Stoichiometry Error) Compound->Result1 + Result2 Free Amine (Volatile/Unstable) Compound->Result2 + Result3 Ring Cleavage (Sample Destruction) Compound->Result3 + Moisture Moisture (H2O) Moisture->Result1 Base Strong Base (NaOH) Base->Result2 Reduction Reduction (H2/Pd) Reduction->Result3

Figure 2: Chemical stability profile and incompatibility matrix.

Emergency Response Protocols

Scenario A: Inhalation (Dust Exposure)

  • Mechanism: HCl salt dust hits moist lung tissue

    
     Acid generation.[1][2]
    
  • Action: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). Do not induce vomiting if swallowed.[5]

Scenario B: Ocular Contact

  • Mechanism: Rapid pH drop on corneal surface.[1][2]

  • Action: Rinse cautiously with water for 15 minutes . Lift eyelids. Remove contact lenses only if easy to do. Seek immediate ophthalmological consult.

Scenario C: Spill Cleanup

  • Small Spill: Sweep up carefully to avoid dust generation.[2] Place in a sealed bag. Wipe area with saturated sodium bicarbonate solution (to neutralize trace acid).

  • Large Spill: Use a HEPA-filter vacuum.[1][2] Wear Tyvek suit and P95/P100 respirator.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1810216 (Isoxazol-3-amine analogs).[2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Isoxazole derivatives.[1][2] (General safety profiles for isoxazol-3-ylmethylamines). Retrieved from [Link]

  • Bio-Fount. Product Catalog: [(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride (CAS 1374659-47-8).[1][2] Retrieved from [Link]

Disclaimer: This guide is intended for qualified scientific personnel.[1][2] While based on the latest available data and structural analogs, users must conduct their own risk assessment before handling novel chemical entities.

Sources

Exploratory

Solubility Profile of [(5-Ethylisoxazol-3-yl)methyl]amine HCl in Water vs. Dimethyl Sulfoxide (DMSO)

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Executive Summary The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its behavio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its behavior in biological systems and influences its development trajectory from discovery to formulation. This guide provides a comprehensive technical analysis of the solubility profile of [(5-Ethylisoxazol-3-yl)methyl]amine HCl, a representative heterocyclic amine salt, in two common and fundamentally different solvents: Water and Dimethyl Sulfoxide (DMSO). We explore the theoretical underpinnings of solubility based on molecular structure and solvent properties, provide detailed experimental protocols for accurate measurement, and discuss the practical implications of the results for researchers in drug development. Our analysis indicates a significantly higher thermodynamic solubility in water compared to DMSO, a direct consequence of the compound's ionic nature and the unique solvating properties of a polar, protic solvent versus a polar, aprotic one. This document serves as a foundational reference for scientists designing experiments, developing formulations, and interpreting biological data for amine hydrochloride compounds.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, solubility is not merely a physical data point; it is a cornerstone property that profoundly impacts an API's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a leading cause of failure for promising drug candidates, often resulting in low bioavailability and erratic therapeutic effects.[1][2] Therefore, a thorough characterization of an API's solubility in relevant media is an indispensable step in preclinical assessment.

This guide focuses on [(5-Ethylisoxazol-3-yl)methyl]amine HCl. The molecule's structure contains three key features influencing its solubility:

  • An isoxazole ring , a polar heterocyclic system.[3]

  • An aliphatic ethyl group , contributing hydrophobic character.

  • A primary amine , which is protonated and paired with a chloride ion to form a hydrochloride salt . This ionic character is typically the dominant factor for aqueous solubility.[4][5][6]

We will compare its solubility in two solvents of paramount importance in research:

  • Water: The biological solvent, whose interactions with a drug are a primary determinant of in vivo behavior.[7][8][9]

  • Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent, widely used to create high-concentration stock solutions for in vitro screening assays.[10][11][12] Understanding solubility in DMSO is crucial for ensuring compound integrity and avoiding precipitation in biological assays.[13]

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, albeit simplified, lens through which to view solubility. A more nuanced understanding requires examining the specific intermolecular forces between the solute and the solvent.

Physicochemical Properties of the Solvents
  • Water (H₂O): Water is a highly polar, protic solvent. Its small size and ability to act as both a hydrogen bond donor and acceptor allow it to form extensive, three-dimensional hydrogen bond networks.[9] A key feature is its high dielectric constant (~80), which enables it to effectively insulate oppositely charged ions, thereby facilitating the dissolution of ionic salts.[7]

  • Dimethyl Sulfoxide (C₂H₆OS): DMSO is a highly polar (dipole moment ~4.1 D) but aprotic solvent.[14] The sulfur-oxygen bond is strongly polarized, with a significant partial negative charge on the oxygen and a partial positive charge on the sulfur. This structure makes DMSO an excellent hydrogen bond acceptor but, lacking acidic protons, it cannot act as a hydrogen bond donor.[11] Its dielectric constant is also high (~47), allowing it to dissolve some salts.[14]

Solvation of [(5-Ethylisoxazol-3-yl)methyl]amine HCl
  • In Water: As an amine hydrochloride, the compound exists as a dissociated ionic pair in solution: the protonated aminium cation ([R-CH₂-NH₃]⁺) and the chloride anion (Cl⁻). The dissolution process is highly favorable due to multiple strong interactions:

    • Ion-Dipole Interactions: The positively charged aminium group and the negatively charged chloride ion are strongly solvated by the dipoles of water molecules.[5]

    • Hydrogen Bonding: The protonated amine is an excellent hydrogen bond donor, readily interacting with the oxygen atoms of surrounding water molecules. The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors.[3] These powerful forces are expected to overcome the crystal lattice energy of the salt, leading to high aqueous solubility.

  • In DMSO: The solvation mechanism in DMSO is different.

    • Cation Solvation: The positively charged aminium cation is effectively solvated by the partial negative charge on the oxygen atom of DMSO.

    • Anion Solvation: The solvation of the chloride anion is significantly weaker. As an aprotic solvent, DMSO cannot form hydrogen bonds to stabilize the anion. The partial positive charge on the sterically hindered sulfur atom offers only weak interaction. While the organic portions of the molecule are readily dissolved, the less effective solvation of the chloride anion compared to water is the primary reason to predict a lower, though still significant, solubility in DMSO.

The following diagram illustrates the key intermolecular forces governing the solvation process in each solvent.

G Figure 1: Solvation Mechanisms cluster_water Aqueous Solvation (Water) cluster_dmso Organic Solvation (DMSO) Molecule_H2O [(5-Ethylisoxazol-3-yl)methyl]amine Cation & Cl- Anion H2O_Forces Dominant Forces: - Strong Ion-Dipole Interactions (Cation & Anion) - Extensive Hydrogen Bonding (Donor & Acceptor) Molecule_H2O->H2O_Forces interacts via H2O_Result High Solubility H2O_Forces->H2O_Result leads to Molecule_DMSO [(5-Ethylisoxazol-3-yl)methyl]amine Cation & Cl- Anion DMSO_Forces Key Forces: - Strong Cation-Dipole Interaction - Weak Anion-Dipole Interaction - No H-Bond Donation to Anion Molecule_DMSO->DMSO_Forces interacts via DMSO_Result Moderate to Good Solubility DMSO_Forces->DMSO_Result leads to

Caption: Figure 1: Solvation Mechanisms.

Experimental Methodology

To determine the thermodynamic solubility, the "gold standard" shake-flask method is employed.[15][16][17] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. Quantification is then performed using a validated High-Performance Liquid Chromatography (HPLC) method for its specificity and accuracy.[18][19][20]

Overall Experimental Workflow

The process follows a logical sequence from preparation to analysis, ensuring reproducibility and accuracy.

G Figure 2: Solubility Determination Workflow start Start prep_compound Weigh excess API into vials start->prep_compound add_solvents Add precise volume of solvent to vials prep_compound->add_solvents prep_solvents Prepare Water & DMSO solvents prep_solvents->add_solvents incubate Equilibrate on shaker (e.g., 24-48h at 25°C) add_solvents->incubate separate Separate solid from supernatant (Centrifugation / Filtration) incubate->separate dilute Dilute supernatant into mobile phase separate->dilute analyze Quantify concentration via validated HPLC method dilute->analyze calculate Calculate solubility using calibration curve analyze->calculate end Report Results (mg/mL and molarity) calculate->end G Figure 3: Analytical Method Selection start Need to quantify solubility? q_chromophore Does the compound have a UV chromophore? start->q_chromophore Yes q_purity Is the sample pure? Need to separate from impurities? q_chromophore->q_purity Yes use_nmr Use qNMR (No chromophore needed, excellent for complex matrices) q_chromophore->use_nmr No q_accuracy Is high accuracy and a wide dynamic range required? q_purity->q_accuracy Yes use_hplc Use HPLC-UV (Gold Standard) q_purity->use_hplc No q_speed Is rapid, high-throughput measurement the priority? q_accuracy->q_speed No q_accuracy->use_hplc Yes q_speed->use_hplc No use_uv Use UV-Vis Spectroscopy (Fast, for pure samples) q_speed->use_uv Yes no_quant Method not suitable for quantification

Caption: Figure 3: Analytical Method Selection.

Conclusion

[(5-Ethylisoxazol-3-yl)methyl]amine HCl exhibits a solubility profile dominated by its ionic salt character. It is highly soluble in water due to favorable ion-dipole interactions and hydrogen bonding with both the cation and anion. Its solubility in DMSO, while substantial, is comparatively lower, primarily due to the less efficient solvation of the chloride anion in the aprotic environment. This comprehensive understanding and the robust experimental framework provided herein are essential for guiding rational decisions in assay design, formulation strategy, and the overall advancement of heterocyclic amine drug candidates.

References

  • Vertex AI Search. (n.d.). DMSO Physical Properties. gChem. Retrieved February 14, 2026.
  • Ghiviriga, I. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2706–2712. Available from: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 14, 2026, from [Link]

  • American Chemical Society. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. pubs.acs.org. Retrieved February 14, 2026, from [Link]

  • American Chemical Society. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Retrieved February 14, 2026, from [Link]

  • Scribd. (n.d.). solubility experimental methods.pptx. Retrieved February 14, 2026, from [Link]

  • Slideshare. (n.d.). Physicochemical properties of water. Retrieved February 14, 2026, from [Link]

  • Quora. (2017). How to perform the shake flask method to determine solubility. Retrieved February 14, 2026, from [Link]

  • PMC. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved February 14, 2026, from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved February 14, 2026, from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved February 14, 2026, from [Link]

  • HCPG. (n.d.). PHYSICO-CHEMICAL AND BIOLOGICAL PROPERTIES OF WATER. Retrieved February 14, 2026, from [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved February 14, 2026, from [Link]

  • BYJU'S. (2020). Physical and Chemical Properties of Water. Retrieved February 14, 2026, from [Link]

  • Sariya College, Suriya. (n.d.). Water Water as a Solvent Unique Properties of Water Solvent. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved February 14, 2026, from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved February 14, 2026, from [Link]

  • Pion Inc. (2024). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Retrieved February 14, 2026, from [Link]

  • Roots Press. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Retrieved February 14, 2026, from [Link]

  • PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Retrieved February 14, 2026, from [Link]

  • Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved February 14, 2026, from [Link]

  • ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved February 14, 2026, from [Link]

  • Solubility of Things. (n.d.). Methylamine hydrochloride. Retrieved February 14, 2026, from [Link]

  • Ovid. (n.d.). International Journal of Pharmaceutics Use of 1H NMR to facilitate solubility measurement for drug discovery compounds. Retrieved February 14, 2026, from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved February 14, 2026, from [Link]

  • BYJU'S. (n.d.). Dimethyl Sulfoxide. Retrieved February 14, 2026, from [Link]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved February 14, 2026, from [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Retrieved February 14, 2026, from [Link]

  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved February 14, 2026, from [Link]

  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. Retrieved February 14, 2026, from [Link]

  • Solubility of Things. (n.d.). Isoxazole. Retrieved February 14, 2026, from [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2021). How can I analyze using NMR spectroscopy; my compound is only soluble in hot methanol?. Retrieved February 14, 2026, from [Link]

  • NCERT. (n.d.). Amines. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 15.13: Amines as Bases. Retrieved February 14, 2026, from [Link]

  • Digital Discovery (RSC Publishing). (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Retrieved February 14, 2026, from [Link]

  • PMC. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved February 14, 2026, from [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2025). Correlation and Prediction of Solubility of CO2 in Amine Aqueous Solutions. Retrieved February 14, 2026, from [Link]

  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved February 14, 2026, from [Link]

  • MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Retrieved February 14, 2026, from [Link]

  • PMC - NIH. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved February 14, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: [(5-Ethylisoxazol-3-yl)methyl]amine in Fragment-Based Drug Discovery (FBDD)

This guide details the technical application of [(5-Ethylisoxazol-3-yl)methyl]amine (CAS: 149026-80-6), a versatile fragment used in medicinal chemistry for scaffold elaboration and physicochemical optimization. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of [(5-Ethylisoxazol-3-yl)methyl]amine (CAS: 149026-80-6), a versatile fragment used in medicinal chemistry for scaffold elaboration and physicochemical optimization.

Executive Summary

[(5-Ethylisoxazol-3-yl)methyl]amine is a high-value "Rule of 3" compliant fragment. Its primary utility lies in its dual functionality: the isoxazole core serves as a bioisostere for aromatic rings or carbonyls (offering unique dipole interactions), while the primary methylamine acts as a reactive handle for rapid library expansion via amide coupling, reductive amination, or sulfonylation. This guide provides validated protocols for integrating this fragment into hit-to-lead workflows, specifically targeting kinase hinge regions and bromodomain acetyl-lysine pockets.

Physicochemical Profile & Fragment Metrics

Before synthesis, it is critical to understand the property space this fragment occupies. It acts as a polarity modulator , often improving solubility compared to phenyl or pyridine analogs due to the isoxazole's polarity.

PropertyValueSignificance in Drug Design
Molecular Weight 126.16 g/mol Ideal for FBDD (Rule of 3 < 300). Allows significant mass addition during elaboration.
Formula C₆H₁₀N₂O--
cLogP ~0.2 - 0.5Low lipophilicity aids in maintaining water solubility in elaborated leads.
TPSA ~52 ŲModerate polar surface area; good for CNS penetration if TPSA < 90 Ų after coupling.
pKa (Amine) ~7.8 - 8.2Lower than typical benzylamines (~9.5) due to the electron-withdrawing isoxazole ring.
H-Bond Donors 2Primary amine (NH₂).
H-Bond Acceptors 3Isoxazole N, O, and amine N.

Structural Role & Bioisosterism

The 5-ethylisoxazole moiety is not merely a spacer; it is a pharmacophore in its own right.

  • Dipole Orientation: The isoxazole ring has a strong dipole moment. When used to replace a phenyl ring, it can pick up specific electrostatic interactions in the binding pocket (e.g., interacting with backbone carbonyls).

  • Metabolic Stability: Unlike furan (toxic metabolites) or simple phenyl rings (susceptible to CYP450 oxidation), the isoxazole ring is generally robust against oxidative metabolism.

  • Linker Geometry: The 3,5-substitution pattern provides a specific vector angle (~130-140°), distinct from the linear 1,4-phenyl (~180°) or 1,3-phenyl (~120°) linkers, allowing access to novel sub-pockets.

Experimental Protocols

Protocol A: Fragment Elaboration via Amide Coupling

This is the standard method for attaching the fragment to a carboxylic acid core (e.g., a scaffold targeting a specific receptor).

Reagents:

  • Fragment: [(5-Ethylisoxazol-3-yl)methyl]amine (1.0 equiv)

  • Scaffold: Carboxylic Acid derivative (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid scaffold in anhydrous DMF (0.1 M concentration). Add DIPEA and stir at Room Temperature (RT) for 5 minutes.

  • Coupling: Add HATU in one portion. Stir for 10 minutes to form the activated ester (O-At ester).

  • Addition: Add [(5-Ethylisoxazol-3-yl)methyl]amine (dissolved in minimal DMF) dropwise to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the acid and appearance of the product mass [M+H]⁺.

    • Note: If the reaction is sluggish, heat to 50°C. The isoxazole ring is stable under these conditions.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (typically MeOH/DCM gradient).

Protocol B: Reductive Amination (Library Expansion)

Used to create secondary amines, often to target hydrophobic pockets adjacent to the primary binding site.

Reagents:

  • Fragment: [(5-Ethylisoxazol-3-yl)methyl]amine (1.0 equiv)

  • Aldehyde/Ketone: Diverse set (1.1 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic Acid (1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Procedure:

  • Imine Formation: Dissolve the amine fragment and the aldehyde in DCE. Add Acetic Acid. Stir for 30–60 minutes at RT.

  • Reduction: Add STAB in portions.

  • Reaction: Stir overnight at RT under nitrogen atmosphere.

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

  • Extraction: Extract with DCM. The secondary amine product is often pure enough for biological screening after solvent removal, but HPLC purification is recommended for hit validation.

Strategic Workflow Visualization

The following diagram illustrates the decision matrix for using this fragment in a hit-to-lead campaign.

FragmentStrategy Input Fragment: [(5-Ethylisoxazol-3-yl)methyl]amine Target Target Identification (e.g., BRD4, Kinase Hinge) Input->Target Coupling Reaction Selection Target->Coupling Path_Amide Pathway A: Amide Coupling (Targeting H-bond Donors) Coupling->Path_Amide Acid Core Path_RedAm Pathway B: Reductive Amination (Targeting Hydrophobic Pockets) Coupling->Path_RedAm Aldehyde Core Screen Biological Screening (SPR / FRET) Path_Amide->Screen Path_RedAm->Screen Decision Hit Validation? Screen->Decision Opt_Sol Optimize Solubility (Isoxazole Dipole) Decision->Opt_Sol Low Sol Opt_Pot Grow Fragment (Linker Extension) Decision->Opt_Pot Low Potency Lead Lead Candidate Generation Decision->Lead High Potency Opt_Sol->Coupling Opt_Pot->Coupling

Caption: Figure 1. Iterative optimization workflow utilizing the [(5-Ethylisoxazol-3-yl)methyl]amine fragment.

Case Study Application: BET Bromodomain Inhibition

Context: Isoxazoles are known mimics of the acetyl-lysine (KAc) residue recognized by Bromodomains (BRD).

  • Hypothesis: The isoxazole oxygen acts as the H-bond acceptor for the conserved Asparagine (e.g., Asn140 in BRD4), similar to the carbonyl of KAc.

  • Design: Use [(5-Ethylisoxazol-3-yl)methyl]amine as the "head group."

  • Execution:

    • React the amine with a sulfonyl chloride scaffold to form a sulfonamide linker (mimicking the geometry of known inhibitors like JQ1, but with a novel head).

    • The ethyl group at position 5 fills the "WPF shelf" hydrophobic pocket.

    • Result: This creates a novel, potentially patentable series of BET inhibitors with distinct solubility profiles compared to the standard dimethyl-isoxazole or triazole scaffolds.

References

  • Chalyk, B. A., et al. (2016).[2] "A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics."[2] RSC Advances, 6, 25713-25723.[2]

  • Smolecule. (n.d.). "5-Ethyl-3-methylisoxazol-4-amine Applications and Properties." Smolecule Compound Database.

  • Life Chemicals. (2021). "Functionalized Isoxazoles to Augment Your Building Block Collection." Life Chemicals Application Notes.

  • National Institutes of Health (NIH). (2010). "Isoxazole analogues bind the System xc- transporter: Structure-activity relationship and pharmacophore model." Bioorganic & Medicinal Chemistry, 18(1), 202-213.[3]

  • Zhu, J., et al. (2022). "Reactions of Amines with Carboxylic Acids to Yield Amides." Journal of Organic Chemistry Protocols.

Sources

Application

Application Note: Handling, Storage, and Remediation of Hygroscopic Amine Hydrochlorides

Executive Summary Amine hydrochlorides are ubiquitous in drug development due to their enhanced water solubility and bioavailability compared to their free base counterparts. However, this ionic character introduces a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amine hydrochlorides are ubiquitous in drug development due to their enhanced water solubility and bioavailability compared to their free base counterparts. However, this ionic character introduces a critical liability: hygroscopicity . The absorption of atmospheric moisture can lead to deliquescence (dissolution in absorbed water), hydrolysis of sensitive moieties (e.g., esters), and catastrophic caking that compromises dosing accuracy.

This guide provides a self-validating system for managing these risks. It moves beyond generic "store in a cool dry place" advice to provide a tiered containment strategy and specific handling protocols derived from thermodynamic principles and USP/Ph. Eur. standards.

The Hygroscopic Mechanism

Understanding the why is the first step in prevention. Amine hydrochlorides (


) are ionic salts. Their stability depends on the balance between Crystal Lattice Energy  (holding the solid together) and Hydration Energy  (the energy released when water molecules bind to the ions).

When the hydration energy exceeds the lattice energy, the salt will strip moisture from the air to solvate the ions.

  • Adsorption: Water molecules adhere to the surface.

  • Absorption: Water penetrates the crystal lattice, causing swelling/caking.

  • Deliquescence: The solid absorbs enough water to dissolve completely, forming a saturated solution.

Critical Insight: The "Critical Relative Humidity" (CRH) is the specific humidity level above which a substance will spontaneously absorb water. For many amine HCl salts, the CRH can be as low as 30-40%, meaning standard lab air (often 50-60% RH) is an active solvent.

Material Characterization & Classification

Before establishing a storage protocol, categorize your material. Do not treat all salts equally. Use the European Pharmacopoeia (Ph.[1][2] Eur.) 5.11 method for classification.[2]

Table 1: Hygroscopicity Classification (Ph.[1] Eur. 5.11)

Test Condition: 25°C ± 1°C at 80% ± 2% RH for 24 hours.

ClassificationWeight Increase (% w/w)Operational Implication
Non-hygroscopic < 0.2%Standard storage (Tightly capped).
Slightly hygroscopic 0.2% – < 2.0%Desiccant recommended in secondary containment.
Hygroscopic 2.0% – < 15.0%Mandatory: Desiccant, Parafilm/Tape seal, Inert atmosphere preferred.
Very Hygroscopic ≥ 15.0%Critical: Glove box or glove bag handling only. Single-use aliquots.
Deliquescent Forms a liquidCritical: Store in desiccator/glove box. Never expose to open air.[3]

Storage Architecture: The "Defense in Depth" Strategy

Relying on a single bottle cap is a failure-prone strategy. We utilize a "Defense in Depth" approach consisting of three barrier layers.

Diagram 1: The Multi-Layer Storage Hierarchy

StorageHierarchy Primary Primary Barrier (Immediate Contact) Glass Vial with Teflon Liner Product Amine HCl Salt Primary->Product Protected API Secondary Secondary Barrier (Micro-Environment) Heat-Sealed Al Foil Bag + Desiccant Secondary->Primary 3rd Line of Defense Tertiary Tertiary Barrier (Macro-Environment) Desiccator Cabinet / Fridge Tertiary->Secondary 2nd Line of Defense Environment External Environment (High Humidity / Temp) Environment->Tertiary 1st Line of Defense

Caption: A three-tiered containment strategy minimizes Water Vapor Transmission Rate (WVTR) and buffers against environmental fluctuations.

Protocol: Storage Configuration
  • Primary Container: Use Type I Borosilicate Glass. Plastic (LDPE/HDPE) is permeable to water vapor over time.

    • Closure: Phenolic screw cap with a PTFE (Teflon) liner . Pulp/paper liners are moisture sponges and must be avoided.

  • Secondary Container: Place the primary vial inside a heat-sealable Aluminum Foil Moisture Barrier Bag.

    • Desiccant: Add a packet of Molecular Sieves (4Å) or Silica Gel inside the bag, outside the glass vial.

  • Tertiary Storage: Store the bag in a desiccator cabinet or a fridge (2-8°C).

    • Note: If storing in a fridge, the secondary barrier is vital to prevent condensation on the product when retrieving it.

Handling Protocols

The moment a container is opened, the "hygroscopic clock" starts ticking.

Diagram 2: Handling Decision Logic

HandlingLogic Start Start Handling Procedure CheckClass Check Ph. Eur. Class Start->CheckClass HighRisk Very Hygroscopic / Deliquescent CheckClass->HighRisk LowRisk Slightly / Moderately Hygroscopic CheckClass->LowRisk GloveBox Glove Box / Bag (Inert Gas) HighRisk->GloveBox LowRisk->GloveBox If Lab RH > 40% OpenBench Open Bench (Rapid Handling) LowRisk->OpenBench If Lab RH < 40% WeighDiff Protocol: Weighing by Difference GloveBox->WeighDiff OpenBench->WeighDiff Best Practice StandardWeigh Standard Weighing OpenBench->StandardWeigh Acceptable for Non-Hygroscopic

Caption: Operational logic flow for determining the necessary containment level based on material classification and lab environment.

Critical Protocol: Weighing by Difference

Why: Standard weighing (taring a boat and adding powder) is flawed for hygroscopic solids because the sample absorbs water during the weighing process, leading to under-dosing of the actual API.

Procedure:

  • Preparation: Dry a glass weighing bottle and cap in an oven; cool in a desiccator.

  • Load: Add approximately the required amount of amine HCl to the weighing bottle and cap it immediately.

  • Initial Weighing (

    
    ):  Weigh the capped bottle containing the solid. Record the mass.
    
  • Transfer: Take the bottle to the reaction vessel. Briefly uncap, pour/spatula the estimated amount into the reactor, and immediately recap.

  • Final Weighing (

    
    ):  Weigh the capped bottle again.
    
  • Calculation: Mass transferred =

    
    .
    
    • Advantage:[2][3][4][5] The solid is never exposed to the balance environment while the reading is stabilizing.

Remediation: Drying Protocols

If an amine hydrochloride has caked or absorbed moisture, it must be dried to restore stoichiometry.

Warning: Amine salts can discolor (oxidize) or degrade if overheated. Do not use standard convection ovens.

Protocol: Vacuum Drying[8][9]
  • Equipment: Vacuum oven, oil-free pump (or pump with trap), inert gas bleed (Nitrogen/Argon).

  • Temperature: Set to 40°C – 50°C . (Most amine HCl salts melt >150°C, but thermal degradation often begins lower).

  • Pressure: < 10 mbar (High vacuum).

  • Duration: 12–24 hours.

  • Cool Down: Vent the oven with dry Nitrogen/Argon , not ambient air. Cap the vessel immediately upon opening the oven.

Validation: Perform a Loss on Drying (LOD) test or Karl Fischer (KF) titration before and after to verify water removal.

References

  • United States Pharmacopeia (USP). General Chapter <671> Containers—Performance Testing. (Standard for MVTR and container integrity). Link

  • European Pharmacopoeia (Ph.[1] Eur.). Chapter 5.11 Characters Section in Monographs (Hygroscopicity).[2][6][7] (The standard classification method).[1] Link

  • Sigma-Aldrich (Merck). Safety Data Sheet: Hydroxylamine Hydrochloride. (Example of specific handling requirements for amine salts). Link

  • BenchChem. Effective drying techniques for amine samples. (Protocols for vacuum drying). Link

  • ResearchGate. Chemical stability of amine hydrochlorides and moisture effects. (Scientific discussion on hydrolysis risks). Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of [(5-Ethylisoxazol-3-yl)methyl]amine in organic solvents

This technical guide addresses solubility challenges associated with [(5-Ethylisoxazol-3-yl)methyl]amine , a primary amine building block frequently used in medicinal chemistry for fragment-based drug discovery and scaff...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses solubility challenges associated with [(5-Ethylisoxazol-3-yl)methyl]amine , a primary amine building block frequently used in medicinal chemistry for fragment-based drug discovery and scaffold synthesis.

Compound Identifier: [(5-Ethylisoxazol-3-yl)methyl]amine CAS: 154135-33-8 (Free Base) | 1374659-47-8 (HCl Salt) Chemical Class: Heterocyclic Primary Amine

Executive Summary & Chemical Profile

Before troubleshooting, you must identify the physical form of the compound you possess. The solubility profile inverts completely depending on whether you are handling the Hydrochloride (HCl) Salt or the Free Base.

PropertyHCl Salt (Ionic Solid) Free Base (Oil/Low-Melting Solid)
Polarity High (Ionic)Moderate (Polar Aromatic)
DCM / EtOAc / Ether Insoluble (< 0.1 mg/mL)Soluble (> 50 mg/mL)
Water / PBS Soluble (> 100 mg/mL)Sparingly Soluble (pH dependent)
DMSO / DMF Soluble Soluble
Primary Use Long-term storage, aqueous assaysOrganic synthesis (anhydrous)

Diagnostic Troubleshooting Flowchart

Use this decision tree to identify the root cause of your solubility issue and select the correct protocol.

Solubility_Troubleshooting Start START: Compound not dissolving CheckForm Check CoA: Is it HCl Salt or Free Base? Start->CheckForm HCl_Salt Form: HCl Salt CheckForm->HCl_Salt Free_Base Form: Free Base CheckForm->Free_Base Target_Solvent Target Solvent? HCl_Salt->Target_Solvent DCM_EtOAc Non-Polar (DCM, EtOAc, Ether) Target_Solvent->DCM_EtOAc Organic Synthesis Polar Polar (Water, DMSO, MeOH) Target_Solvent->Polar Stock Solution Action_FreeBase ACTION: Perform 'Free-Basing' Protocol (See Section 4.1) DCM_EtOAc->Action_FreeBase Salts are insoluble in non-polar organics Action_Heat ACTION: Mild Heat (40°C) + Vortex Check for supersaturation Polar->Action_Heat Target_Aq Target: Aqueous Buffer? Free_Base->Target_Aq Action_SaltForm ACTION: Acidify to pH < 6.0 or use Co-solvent (DMSO) Target_Aq->Action_SaltForm Free base is lipophilic at neutral pH

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on compound form and target application.

Frequently Asked Questions (Technical)

Issue 1: "I am trying to run an amide coupling in Dichloromethane (DCM), but the compound sits at the bottom of the flask."

Diagnosis: You are likely using the HCl salt form.[1] Amine salts are ionic lattices that do not dissolve in non-polar chlorinated solvents like DCM or Chloroform. The Fix:

  • In-situ Neutralization: Add an excess (2.5 - 3.0 equivalents) of organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to the reaction mixture. The suspension may not clear immediately, but the free amine will be liberated and react over time.

  • Pre-reaction Free-Basing: If your reaction is sensitive to salts, convert the salt to the free base before the reaction using Protocol 4.1 below.

Issue 2: "The compound precipitated when I diluted my DMSO stock into cell culture media."

Diagnosis: This is "Crash-out" due to pH shock.

  • If you used the Free Base in DMSO: When diluted into neutral media (pH 7.4), the amine (pKa ~9-10) remains partially unprotonated and the lipophilic ethyl-isoxazole tail drives precipitation.

  • If you used the HCl Salt in DMSO: High concentrations (>10 mM) can still precipitate due to the "Common Ion Effect" if the media contains high chloride/salts, or simply due to the hydrophobic nature of the isoxazole ring overcoming the charge benefit. The Fix:

  • Limit final DMSO concentration to 0.5% - 1%.

  • Sonicate the media after addition.

  • Ensure the amine is protonated (charged) by verifying the buffer pH is < 7.0 if possible, or use a carrier like cyclodextrin.

Issue 3: "Can I extract the compound from water using Ether?"

Diagnosis: Only if the pH is correct.

  • Acidic pH (< 7): The compound is positively charged (ammonium cation) and will stay in the Water layer.

  • Basic pH (> 10): The compound is neutral (free base) and will migrate to the Ether layer. The Fix: Adjust the aqueous layer to pH 10–12 using 1M NaOH or saturated NaHCO3 before attempting extraction with ether or ethyl acetate.

Experimental Protocols

Protocol: Converting HCl Salt to Free Base

Use this when you need the compound soluble in DCM, EtOAc, or Toluene.

Materials:

  • [(5-Ethylisoxazol-3-yl)methyl]amine HCl[2]

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO3) or 1M NaOH

  • Separatory funnel

Step-by-Step:

  • Dissolve: Dissolve the HCl salt in a minimum volume of water (approx. 10 mL per gram).

  • Basify: Slowly add Saturated NaHCO3 (or 1M NaOH) while stirring until the pH reaches 10–12. The solution may become cloudy as the free base oils out.[1]

  • Extract: Add an equal volume of DCM. Shake vigorously and vent.

  • Separate: Collect the lower organic layer (DCM).

  • Repeat: Extract the aqueous layer 2 more times with DCM.

  • Dry: Combine organic layers, dry over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Result: You now have the Free Base as an oil or solid, ready for anhydrous reactions.

Protocol: Preparation of Stock Solutions

Standard concentrations for bioassays.

SolventMax Conc.[1] (Salt)Max Conc. (Free Base)Storage
DMSO ~100 mM~200 mM-20°C (Hygroscopic)
Water ~50 mM< 1 mM (pH dependent)Fresh Prep Only
Ethanol ~20 mM> 100 mM-20°C

Note: DMSO stocks of the HCl salt are stable. Avoid storing aqueous solutions for >24 hours due to potential hydrolysis or oxidation of the amine over time.

References & Grounding

  • Amine Salt Solubility: Amine salts are generally insoluble in non-polar solvents (ether, DCM) but soluble in water and polar aprotic solvents (DMSO).

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).

  • Isoxazole Properties: Isoxazoles are aromatic 5-membered heterocycles.[3] The oxygen and nitrogen atoms render the ring polar, but alkyl substitutions (like the 5-ethyl group) increase lipophilicity.

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.

  • General Solubility Handling: Techniques for "free-basing" amine salts to improve organic solubility.

    • Source: Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry. CRC Press.

Reference List
  • PubChem Compound Summary . (2024). 3-Amino-5-methylisoxazole (Structural Analog Data). National Center for Biotechnology Information. Link

  • Santa Cruz Biotechnology . (2024). Isoxazol-3-yl-methylamine hydrochloride Product Data. Link

  • ChemicalBook . (2024). [(5-Ethylisoxazol-3-yl)methyl]amine Properties. Link

Sources

Optimization

Removing hydrochloride salt from [(5-Ethylisoxazol-3-yl)methyl]amine

Technical Support Center: [(5-Ethylisoxazol-3-yl)methyl]amine Introduction This technical guide provides comprehensive protocols and troubleshooting advice for the efficient removal of the hydrochloride (HCl) salt from [...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [(5-Ethylisoxazol-3-yl)methyl]amine

Introduction

This technical guide provides comprehensive protocols and troubleshooting advice for the efficient removal of the hydrochloride (HCl) salt from [(5-Ethylisoxazol-3-yl)methyl]amine to yield the free base. Amine hydrochloride salts are frequently supplied due to their enhanced stability and solubility, but the free amine form is often essential for subsequent synthetic steps where the nitrogen atom must act as a nucleophile.[1][2][3][4] This document offers a deep dive into the chemical principles, step-by-step procedures, and expert insights to ensure a successful and high-purity conversion in your laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions researchers encounter when handling amine hydrochloride salts.

Q1: Why is my [(5-Ethylisoxazol-3-yl)methyl]amine provided as a hydrochloride salt instead of the free base?

A: Amines are often converted into their hydrochloride salts to improve their shelf-life and handling characteristics. As salts, they are typically crystalline, non-volatile solids that are less susceptible to atmospheric degradation (e.g., reaction with CO2) compared to the often-oily and more reactive free base form.[2][3] Furthermore, the salt form usually exhibits greater solubility in aqueous solutions, which can be advantageous for certain applications and purification processes.[3][4][5]

Q2: What is the fundamental chemical principle for removing the hydrochloride salt?

A: The process, commonly known as "freebasing" or neutralization, is a simple acid-base reaction.[2] The amine hydrochloride is an ammonium salt (R-NH₂⁺Cl⁻), where the amine nitrogen is protonated. By adding a base (e.g., sodium hydroxide, NaOH), you deprotonate the ammonium ion. The base's hydroxide ion (OH⁻) abstracts the acidic proton, forming water and leaving behind the neutral, or "free," amine (R-NH₂).[6][7]

Q3: What are the critical safety precautions for this procedure?

A: Standard laboratory safety protocols are essential.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Perform the procedure in a certified chemical fume hood, especially when using volatile organic solvents like dichloromethane or diethyl ether.

  • Handling Bases: Both inorganic bases (like NaOH) and organic bases can be corrosive or irritating. Avoid direct contact and handle with care.

  • Pressure: Be aware that neutralization reactions can be exothermic. If performing the reaction in a sealed vessel (not recommended for this procedure), pressure can build up. When using a separatory funnel, vent it frequently by inverting and opening the stopcock.

Q4: How do I select the appropriate base for the neutralization?

A: The key is to choose a base that is strong enough to deprotonate the amine's conjugate acid completely. The pKa of the conjugate acid of a typical alkylamine is around 10-11.[5][8] For the related compound, (3-Methylisoxazol-5-yl)methanamine, the predicted pKa is ~7.95.[9] To ensure complete deprotonation, you should adjust the pH of the solution to be at least 2 units higher than the pKa of your amine's conjugate acid.

  • Strong Inorganic Bases (e.g., NaOH, KOH): Ideal for aqueous workups. They are inexpensive and effectively raise the pH to >12, ensuring complete deprotonation.[6][10]

  • Weak Inorganic Bases (e.g., Na₂CO₃, NaHCO₃): Suitable for amines that may be sensitive to high pH. Sodium carbonate can raise the pH to ~11, which is often sufficient.[1]

  • Organic Bases (e.g., Triethylamine, TEA): Primarily used in non-aqueous conditions where the free amine is needed in situ for a subsequent reaction.[10]

Q5: How can I confirm that the neutralization is complete?

A: The most direct method is to monitor the pH of the aqueous layer.[1] After adding the base, thoroughly mix the biphasic solution and then allow the layers to separate. Use a strip of pH paper or a calibrated pH meter to test the aqueous phase. A pH value of 11 or higher generally indicates that the neutralization is complete and the amine is predominantly in its free base form.

Part 2: Visualization & Core Chemical Principles

The Neutralization Reaction

The core of the procedure is the deprotonation of the [(5-Ethylisoxazol-3-yl)methyl]ammonium cation by a base, such as sodium hydroxide.

Neutralization Reaction cluster_reactants Reactants cluster_products Products AmineSalt [(5-Ethylisoxazol-3-yl)methyl]amine•HCl (Ammonium Salt, Water Soluble) FreeAmine [(5-Ethylisoxazol-3-yl)methyl]amine (Free Base, Organic Soluble) AmineSalt->FreeAmine Deprotonation Base + NaOH (Base) Byproducts + NaCl + H₂O

Caption: Acid-base neutralization of the amine hydrochloride.

Part 3: Experimental Protocols & Troubleshooting

This section provides detailed, validated protocols for generating the free base amine.

Method 1: Standard Aqueous Basification & Liquid-Liquid Extraction (LLE)

This is the most robust and common method for isolating a pure free base amine that has low to moderate water solubility.

LLE Workflow Start Start: Amine•HCl Salt Dissolve 1. Dissolve Salt in DI Water Start->Dissolve Cool 2. Cool Solution (Ice Bath) Dissolve->Cool Basify 3. Add Base (e.g., 1M NaOH) Dropwise to pH ≥ 11 Cool->Basify Extract 4. Extract with Organic Solvent (e.g., DCM, 3x) Basify->Extract Separate 5. Combine & Wash Organic Layers with Brine Extract->Separate Dry 6. Dry Organic Layer (Anhydrous Na₂SO₄ or MgSO₄) Separate->Dry Filter 7. Filter off Drying Agent Dry->Filter Evaporate 8. Evaporate Solvent (Rotary Evaporator) Filter->Evaporate Product Finish: Pure Free Base Amine Evaporate->Product

Caption: Workflow for Liquid-Liquid Extraction (LLE).

  • Dissolution: In a suitably sized Erlenmeyer flask, dissolve 1.0 equivalent of [(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride in a minimal amount of deionized water (e.g., 10-20 mL per gram of salt). Stir until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. This helps to dissipate any heat generated during the neutralization.

  • Basification: While stirring, slowly add a 1 M solution of sodium hydroxide (NaOH) dropwise. Monitor the pH of the aqueous solution periodically. Continue adding the base until the pH is stable at ≥ 11.[6] At this stage, the free base may precipitate or cause the solution to become cloudy.

  • Extraction: Transfer the cold mixture to a separatory funnel. Add a volume of an appropriate organic solvent (see Table 2) equivalent to the aqueous volume (e.g., 20 mL of dichloromethane). Stopper the funnel, and while pointing the tip away from you into the back of the fume hood, invert and vent to release any pressure. Shake gently for 30-60 seconds. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to fully separate. Drain the lower organic layer (if using a solvent denser than water like dichloromethane) into a clean flask. Add a fresh portion of organic solvent to the separatory funnel and repeat the extraction two more times to ensure complete recovery.

  • Washing & Drying: Combine all organic extracts. To remove residual water, wash the combined organic layer with a saturated sodium chloride solution (brine). Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining residue is your purified [(5-Ethylisoxazol-3-yl)methyl]amine free base.

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete neutralization. 2. The free amine has significant water solubility. 3. Insufficient number of extractions.1. Re-check the pH of the aqueous layer; it must be ≥ 11. 2. Add solid NaCl to the aqueous layer to saturation ("salting out"). This decreases the polarity of the aqueous phase and drives the amine into the organic layer. 3. Perform 2-3 additional extractions.
Persistent Emulsion 1. Vigorous shaking during extraction. 2. High concentration of the amine salt.1. Allow the funnel to stand undisturbed for an extended period. Gentle swirling can help break the emulsion. 2. Add a small amount of brine to the funnel. 3. If the emulsion persists, filter the mixture through a pad of Celite®.
Final Product is Wet 1. Incomplete separation of layers. 2. Insufficient amount of drying agent or contact time.1. Be careful to exclude any of the aqueous layer when draining the separatory funnel. 2. Add more drying agent until it no longer clumps together. Allow at least 15 minutes of contact time with occasional swirling.

Part 4: Reference Data

Table 1: Properties of Common Bases for Neutralization
BaseFormulapKa (of Conjugate Acid)Molar Mass ( g/mol )Comments
Sodium HydroxideNaOH~15.740.00Strong, inexpensive, ensures complete deprotonation. Corrosive.
Sodium CarbonateNa₂CO₃10.33105.99Milder base, good for pH-sensitive compounds. Generates CO₂ gas.
Potassium CarbonateK₂CO₃10.33138.21Similar to Na₂CO₃, but more soluble in some organic solvents.
Triethylamine (TEA)Et₃N10.75101.19Organic-soluble base, good for non-aqueous systems. Volatile and has a strong odor.

pKa values are approximate and can vary with conditions.[5][8]

Table 2: Properties of Common Extraction Solvents
SolventBoiling Point (°C)Density (g/mL)Notes
Dichloromethane (DCM)39.61.33Excellent solvent for many organic compounds, forms the bottom layer. Volatile and a suspected carcinogen.
Ethyl Acetate (EtOAc)77.10.902Good general-purpose solvent, less toxic than DCM. Forms the top layer. Can be hydrolyzed under strongly basic conditions.
Diethyl Ether34.60.713Very effective extraction solvent, forms the top layer. Extremely flammable and can form explosive peroxides.

Part 5: Verification of the Free Base

After isolation, it is good practice to confirm the identity and purity of your product.

  • Thin-Layer Chromatography (TLC): The free base should have a different Rf value compared to the starting hydrochloride salt.

  • NMR Spectroscopy: In ¹H NMR, the protons near the nitrogen will show a characteristic upfield shift compared to the protonated salt.

  • IR Spectroscopy: The broad N-H⁺ stretching bands present in the hydrochloride salt (typically in the 2400-2800 cm⁻¹ region) will be absent in the free base, which will show characteristic N-H stretches around 3300-3400 cm⁻¹.

References

  • University of Alberta. (n.d.). Isolation (Recovery) of amines.
  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?
  • Wikipedia. (2023). Free base.
  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?
  • Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation.
  • Google Patents. (1987). US4670232A - Recovery of amines from by-product chloride salts.
  • Chemistry LibreTexts. (2014, August 20). 10.8: Amines as Bases.
  • Google Patents. (1967). US3337630A - Process for the purification of amines.
  • Periodica Polytechnica Chemical Engineering. (2015, September 16). Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine diluents.
  • ResearchGate. (2015, July 10). How can I separate HCl from amine hydrogenchloride solution by electrolysis?
  • ECHEMI. (n.d.). Purification of Hydrochloride.
  • Chemistry LibreTexts. (2020, July 1). 23.3: Reactions of amines.
  • Sciencemadness Discussion Board. (2020, July 4). Converting Amine Sulfate into Amine Hydrochloride?
  • Reddit. (2021, February 24). Free-basing a volatile aliphatic amine without aqueous?
  • ECHEMI. (n.d.). The neutralization of amine hydrochloric acid is the most effective way to ionamide.
  • YouTube. (2020, April 19). Converting Amines to Amine Salts.
  • Smolecule. (2024, August 9). Buy 5-Ethyl-3-methylisoxazol-4-amine.
  • Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines.
  • Open Library Publishing Platform. (n.d.). 26.4 Basicity of Amines – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.
  • MedChemExpress. (n.d.). 5-Methylisoxazol-3-amine.
  • Revues Scientifiques Marocaines. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS.
  • ChemicalBook. (n.d.). (5-Methyl-3-isoxazolyl)methylamine synthesis.
  • PubChem. (n.d.). (3-Methylisoxazol-5-yl)methanamine.
  • Revues Scientifiques Marocaines. (2022). View of REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS.
  • MDPI. (2005, December 12). Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine.
  • CymitQuimica. (n.d.). CAS 14678-02-5: 5-Amino-3-methylisoxazole.
  • Georganics. (n.d.). (5-Methyl-3-isoxazolyl)methylamine - High purity | EN.
  • PMC. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • ChemBK. (n.d.). C-(3-METHYL-ISOXAZOL-5-YL)-METHYLAMINE.
  • Wiley Online Library. (2014, October 7). Synthesis of 6‐(5‐Methylisoxazol‐3yl)‐3‐alkyl Sulfanyl‐[1][6][10]triazolo‐[3,4‐b][2][6][10]thiadiazoles. Retrieved from Wiley Online Library.

  • Sigma-Aldrich. (n.d.). ([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine.
  • PubChemLite. (n.d.). N-ethyl-5-methylisoxazol-3-amine (C6H10N2O).
  • University of Tartu. (n.d.). pKa values bases. Retrieved from Chair of Analytical Chemistry, University of Tartu.
  • Preprints.org. (2024, August 27). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.

Sources

Troubleshooting

Technical Support Center: Stability of [(5-Ethylisoxazol-3-yl)methyl]amine HCl

Welcome to the technical support guide for [(5-Ethylisoxazol-3-yl)methyl]amine HCl. This document provides in-depth guidance, frequently asked questions (FAQs), and troubleshooting protocols for researchers working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for [(5-Ethylisoxazol-3-yl)methyl]amine HCl. This document provides in-depth guidance, frequently asked questions (FAQs), and troubleshooting protocols for researchers working with this compound, focusing specifically on its stability profile under basic conditions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of [(5-Ethylisoxazol-3-yl)methyl]amine HCl.

Q1: What is the primary stability concern for isoxazole-based compounds like this one?

A: The core stability concern for the isoxazole scaffold is the inherent weakness of the nitrogen-oxygen (N-O) bond.[1][2][3][4] This bond can be susceptible to cleavage under various conditions, including reductive, photochemical, and, most relevant to this guide, base-mediated ring-opening.[5]

Q2: How does the substitution pattern on my specific compound, [(5-Ethylisoxazol-3-yl)methyl]amine HCl, affect its stability in basic media?

A: This is a critical point. The stability of the isoxazole ring is significantly influenced by its substituents. While 3-unsubstituted isoxazoles are known to be particularly unstable under even moderately basic conditions due to the ease of deprotonation at the C3 position[5][6][7], your compound is a 3,5-disubstituted isoxazole. Generally, 3,5-disubstituted isoxazoles are markedly more stable towards acids and bases.[8] However, "more stable" does not mean inert. Under sufficiently strong basic conditions, the ring can still be forced to open. The ethyl group at the C5 position and the methylamine group at the C3 position provide steric and electronic stabilization compared to an unsubstituted ring.

Q3: My compound is an HCl salt. What is the first thing that happens when I add a base?

A: Before any interaction with the isoxazole ring, the added base will neutralize the hydrochloride salt, deprotonating the primary ammonium group (-CH₂NH₃⁺Cl⁻) to the free primary amine (-CH₂NH₂). This is a simple acid-base reaction. A sufficient excess of a strong base is required to create a basic environment that could then induce degradation of the heterocyclic ring.

Q4: What are the likely degradation products if the isoxazole ring opens under basic conditions?

A: Base-mediated cleavage of the isoxazole N-O bond typically leads to the formation of a β-keto nitrile or related open-chain species. This transformation is a key consideration in both synthetic chemistry and drug metabolism studies.[7][9] Identifying these potential degradation products is a primary goal of a forced degradation study.

Part 2: Troubleshooting Guide for Unexpected Experimental Results

Encountering unexpected data is common. This guide provides a logical framework for diagnosing issues related to the stability of [(5-Ethylisoxazol-3-yl)methyl]amine HCl.

Issue 1: Rapid loss of the parent compound peak in my HPLC chromatogram after exposure to a basic mobile phase or sample matrix.

  • Possible Cause 1: On-Column Degradation. If your HPLC mobile phase is basic (e.g., pH > 8), the compound may be degrading during the analytical run.

    • Troubleshooting Step: Analyze a freshly prepared, non-pH-adjusted sample using a neutral or acidic mobile phase (e.g., 0.1% formic or acetic acid). If the peak area returns to the expected value, on-column degradation is the likely culprit. Consider developing an HPLC method with a lower pH.[10]

  • Possible Cause 2: True Instability in the Sample Matrix. The compound is degrading in your basic solution before injection.

    • Troubleshooting Step: Perform a time-course experiment. Prepare your sample in the basic matrix and inject it onto a validated neutral/acidic HPLC method at t=0, 1h, 4h, and 24h. A time-dependent decrease in the parent peak area confirms instability in the solution.

Issue 2: Appearance of one or more new, unexpected peaks in the chromatogram.

  • Possible Cause 1: Degradation Products. These are likely the open-ring species or other derivatives resulting from base-mediated decomposition.

    • Troubleshooting Step: Use a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system to obtain the mass-to-charge ratio (m/z) of the new peaks.[11][12] The expected degradation products, such as a β-keto nitrile, will have the same molecular formula and mass as the parent free base. This is a crucial diagnostic step.

  • Possible Cause 2: Reaction with Buffer Components. Some basic buffers or additives can react with the compound.

    • Troubleshooting Step: If using a reactive buffer (e.g., a primary amine-based buffer like Tris), switch to an inorganic alternative (e.g., phosphate or carbonate buffer) at the same pH and re-run the experiment.

Logical Troubleshooting Flow

TroubleshootingFlow start Unexpected HPLC Results (e.g., Peak Loss, New Peaks) check_matrix Is the sample matrix or mobile phase basic? start->check_matrix time_course Perform Time-Course Study (Inject at t=0, 1h, 4h) check_matrix->time_course Yes result_stable Result: Peak area is stable over time. time_course->result_stable result_unstable Result: Peak area decreases. New peaks may appear. time_course->result_unstable lcms_analysis Analyze by LC-MS to identify new peaks conclusion_oncolumn Conclusion: On-column degradation likely. Develop a neutral/acidic method. result_stable->conclusion_oncolumn conclusion_instability Conclusion: Compound is unstable in the matrix. Proceed with characterization. result_unstable->conclusion_instability conclusion_instability->lcms_analysis

Caption: Troubleshooting decision tree for HPLC analysis.

Part 3: Experimental Protocols & Methodologies

For researchers needing to formally assess stability, a forced degradation study is the standard approach.[13][14][15] This involves intentionally stressing the compound under various conditions to predict its degradation pathways.

Protocol 1: Forced Degradation Study Under Basic Conditions

This protocol is designed to assess the lability of [(5-Ethylisoxazol-3-yl)methyl]amine HCl to base-catalyzed hydrolysis.

Objective: To determine the rate and products of degradation in a basic aqueous solution.

Materials:

  • [(5-Ethylisoxazol-3-yl)methyl]amine HCl

  • Type I Purified Water

  • Methanol or Acetonitrile (HPLC Grade)

  • Sodium Hydroxide (NaOH), 0.1 M and 1.0 M solutions

  • Hydrochloric Acid (HCl), 0.1 M and 1.0 M solutions (for neutralization)

  • Class A volumetric flasks and pipettes

  • Calibrated HPLC-UV/PDA system; HPLC-MS system for identification

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve [(5-Ethylisoxazol-3-yl)methyl]amine HCl in water or a 50:50 methanol:water mixture to create a 1.0 mg/mL stock solution.

  • Initiate Degradation: In a 10 mL volumetric flask, add 1.0 mL of the stock solution. Add 1.0 mL of 0.1 M NaOH. Dilute to volume with 50:50 methanol:water. This creates a test solution with a final drug concentration of 0.1 mg/mL in 0.01 M NaOH. A parallel experiment using 1.0 M NaOH can be run for more aggressive stress.

  • Set Up Controls:

    • Time-Zero Control: Immediately after preparation, take an aliquot of the test solution and neutralize it with an equimolar amount of HCl (e.g., 1.0 mL of 0.01 M HCl). Dilute to a suitable concentration for HPLC analysis.

    • Negative Control: Prepare a solution of the compound in the same solvent mixture but without the base.

  • Incubate: Store the test solution and the negative control at a controlled temperature (e.g., 50 °C) to accelerate degradation.

  • Sample at Time Points: Withdraw aliquots from the test solution at appropriate time intervals (e.g., 2, 6, 12, 24 hours). Immediately neutralize each aliquot with HCl as described for the time-zero control.

  • Analyze: Analyze all time-point samples, the time-zero control, and the negative control by a stability-indicating HPLC method.

Potential Base-Mediated Degradation Pathway

Caption: Potential degradation of the isoxazole ring.

Protocol 2: Development of a Stability-Indicating HPLC Method

A method's ability to separate the active pharmaceutical ingredient (API) from all potential degradation products is essential.[16][17]

Objective: To develop an HPLC method capable of resolving [(5-Ethylisoxazol-3-yl)methyl]amine HCl from its base-induced degradants.

ParameterRecommended Starting ConditionsRationale
Column C18, 2.1 or 4.6 mm i.d., 50-150 mm length, ≤ 3.5 µm particle sizeC18 is a versatile stationary phase for retaining small polar molecules. Smaller particle sizes improve resolution.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure the amine is protonated and sharpens peak shape.[10]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient 5% to 95% B over 15-20 minutesA broad gradient is necessary initially to ensure all polar degradants and the less polar parent are eluted and observed.[10]
Flow Rate 0.5 mL/min (for 2.1 mm) or 1.0 mL/min (for 4.6 mm)Standard flow rates for the respective column diameters.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV, Photodiode Array (PDA) at 210-400 nmPDA detection is crucial for assessing peak purity and identifying the optimal wavelength for quantification.
Injection Vol. 5 - 10 µLStandard volume to avoid peak distortion.

Method Validation Workflow

ValidationWorkflow start Obtain Degraded Sample (From Protocol 1) inject Inject Degraded & Control Samples start->inject assess Assess Resolution (API vs. Degradants) inject->assess purity Check Peak Purity of API Peak via PDA assess->purity is_good Is Resolution > 1.5 and Peak Pure? purity->is_good pass Method is Stability-Indicating is_good->pass Yes fail Optimize Method (Gradient, pH, Column) is_good->fail No fail->start Re-evaluate

Caption: Workflow for verifying a stability-indicating method.

References

  • Construction of Isoxazole ring: An Overview. (2024). Nano Biomedicine and Engineering. Available at: [Link]

  • synthetic reactions using isoxazole compounds. (n.d.). Hiroshima University Institutional Repository. Available at: [Link]

  • Davis, J. A., et al. (2007). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. Available at: [Link]

  • Davis, J. A., et al. (2007). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]

  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. (2025). Organic Letters - ACS Publications. Available at: [Link]

  • Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. (n.d.). NIH. Available at: [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022). International Journal of Research and Review. Available at: [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. (2023). Asian Journal of Research in Chemistry. Available at: [Link]

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. (2016). ResearchGate. Available at: [Link]

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. (2021). PMC. Available at: [Link]

  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. (2022). Revues Scientifiques Marocaines. Available at: [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. Available at: [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. Available at: [Link]

  • Assay and Stability Testing. (n.d.). Kinam Park. Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. Available at: [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. (2024). Regulatory Research and Medicine Evaluation. Available at: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia. Available at: [Link]

  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. (n.d.). Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Available at: [Link]

  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2025). ResearchGate. Available at: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). Semantic Scholar. Available at: [Link]

  • The IMDAV reaction between 3-(isoxazol-3-yl)allylamines and maleic anhydrides: an unusual approach to pyrrolo[3,4-c]pyridine derivatives, possessing anti-inflammatory activity. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC. Available at: [Link]

  • Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl). (2005). MDPI. Available at: [Link]

Sources

Optimization

Overcoming steric hindrance in reactions with [(5-Ethylisoxazol-3-yl)methyl]amine

Introduction: Understanding the Challenge of Steric Hindrance Welcome to the technical support guide for reactions involving [(5-Ethylisoxazol-3-yl)methyl]amine. This versatile primary amine is a valuable building block...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Challenge of Steric Hindrance

Welcome to the technical support guide for reactions involving [(5-Ethylisoxazol-3-yl)methyl]amine. This versatile primary amine is a valuable building block in medicinal chemistry and materials science. However, its unique structure presents a common challenge for researchers: steric hindrance.

The primary amine is attached to a methylene bridge at the 3-position of the isoxazole ring. The ethyl group at the 5-position, while not directly adjacent, contributes to the overall steric bulk around the reactive amine center. This molecular architecture can impede the approach of electrophiles, leading to sluggish reactions, low yields, or complete reaction failure.

This guide is designed to provide you, our fellow researchers, with practical, field-proven troubleshooting strategies and detailed protocols to overcome these steric challenges. We will delve into the "why" behind each recommendation, empowering you to make informed decisions in your experimental design.

Troubleshooting Workflow: A Diagnostic Approach

Before diving into specific reaction types, it's helpful to have a general framework for diagnosing issues related to steric hindrance. The following workflow can guide your troubleshooting process.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Problem Diagnosis cluster_2 Phase 3: Strategy Selection cluster_3 Phase 4: Solution Implementation start Low or No Product Yield with [(5-Ethylisoxazol-3-yl)methyl]amine check_sm Confirm Starting Material Purity & Integrity start->check_sm diagnosis Is Steric Hindrance the Likely Cause? check_sm->diagnosis no_sterics Investigate Other Factors: - Catalyst poisoning - Solvent effects - Incorrect stoichiometry - Temperature too low diagnosis->no_sterics No strategy Select Mitigation Strategy Based on Reaction Type diagnosis->strategy Yes acylation Acylation / Amide Coupling strategy->acylation alkylation Alkylation / Reductive Amination strategy->alkylation solution_acyl 1. Use smaller acylating agent (e.g., Acyl Fluoride) 2. Employ potent activating agent (e.g., HATU, COMU) 3. Consider catalytic methods (e.g., Boric Acid) acylation->solution_acyl solution_alkyl 1. Use less hindered electrophile 2. For Reductive Amination, switch to milder reducing agent (e.g., NaBH(OAc)3) 3. Increase temperature / reaction time alkylation->solution_alkyl

Caption: Diagnostic workflow for troubleshooting reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Acylation and Amide Bond Formation

Question 1: My standard amide coupling reaction (e.g., using DCC or EDC/HOBt) with [(5-Ethylisoxazol-3-yl)methyl]amine is giving very low yields. Why is this happening and what can I do?

Answer: This is a classic issue stemming from steric hindrance. Standard carbodiimide activators like DCC and EDC form a bulky O-acylisourea intermediate. The sterically encumbered nature of your amine makes it a poor nucleophile, struggling to efficiently attack this large intermediate, leading to slow reaction rates and the prevalence of side reactions.

Troubleshooting Strategies:

  • Switch to a More Potent Coupling Reagent: Modern uronium/aminium or phosphonium salt-based coupling reagents are designed to be highly reactive and are often more effective for hindered couplings. They form less bulky, highly activated esters that are more susceptible to nucleophilic attack.

  • Utilize an Acyl Halide Intermediate: Converting the carboxylic acid to a more reactive acyl fluoride or chloride can significantly accelerate the reaction. Acyl fluorides, in particular, have been shown to be efficient for coupling sterically hindered substrates.[1]

  • Employ a Catalytic Method: For a greener and often highly effective approach, consider using a catalyst that facilitates direct amidation. Boronic acid catalysts, for instance, can activate the carboxylic acid under thermal conditions, driving the reaction forward without the need for stoichiometric activating agents.[2]

Method Reagent/Catalyst Typical Conditions Key Advantage Reference
Standard Carbodiimide EDC / HOBtDCM or DMF, RT, 12-24hCommon, inexpensive
Uronium Salt HATU / DIPEADMF, 0°C to RT, 2-6hHigh reactivity, fast
Acyl Fluoride Deoxo-Fluor or Cyanuric FluorideAnhydrous DCM, 0°C to RTForms highly reactive intermediate[1]
Catalytic Amidation Boric Acid (5-10 mol%)Toluene or xylene, reflux (Dean-Stark), 12-24hAtom economical, avoids coupling reagents[2]

Protocol 1: High-Efficiency Amide Coupling Using HATU

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Amine Addition: Add a solution of [(5-Ethylisoxazol-3-yl)methyl]amine (1.2 eq) in anhydrous DMF dropwise to the activated mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Category 2: Reductive Amination

Question 2: I'm attempting a reductive amination with a ketone and [(5-Ethylisoxazol-3-yl)methyl]amine using sodium borohydride (NaBH₄), but I'm mostly recovering my starting materials or seeing reduction of the ketone to an alcohol. What is the problem?

Answer: The issue lies in the kinetics of the two competing reactions: imine formation and ketone reduction. Steric hindrance slows down the initial nucleophilic attack of the amine on the ketone to form the hemiaminal, and the subsequent dehydration to the imine intermediate.[3][4] Sodium borohydride is a relatively strong reducing agent and can reduce the ketone carbonyl faster than the sluggishly formed imine, leading to the alcohol byproduct.[3][5]

Troubleshooting Strategies:

  • Use a Milder, Imine-Selective Reducing Agent: The key is to use a reducing agent that is selective for the protonated iminium ion over the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this purpose.[5] Its reduced reactivity allows the imine/iminium ion equilibrium to be established before reduction occurs.

  • Acid Catalysis: The dehydration of the hemiaminal to the imine is the rate-limiting step and is acid-catalyzed. Adding a catalytic amount of acetic acid (AcOH) can significantly accelerate imine formation.

  • Pre-formation of the Imine: In particularly difficult cases, you can form the imine separately before adding the reducing agent. This is done by mixing the amine and ketone, often with a dehydrating agent (like molecular sieves) or by azeotropic removal of water (using a Dean-Stark apparatus), and then adding the reducing agent in a second step.

G R2CO Ketone (Electrophile) p1 R2CO->p1 Alcohol Alcohol Byproduct R2CO->Alcohol [Reduction] e.g., NaBH₄ (Competing Reaction) Amine [(5-Ethylisoxazol-3-yl)methyl]amine (Nucleophile) Amine->p1 Hemiaminal Hemiaminal Intermediate p2 Hemiaminal->p2 Imine Imine Intermediate Product Final Amine Product Imine->Product [Reduction] e.g., NaBH(OAc)₃ p1->Hemiaminal + H⁺, -H₂O (Slow due to sterics) p2->Imine

Caption: Reductive amination pathway and competing side reaction.

Protocol 2: One-Pot Reductive Amination with Sodium Triacetoxyborohydride

  • Setup: To a flask containing the ketone (1.0 eq) and [(5-Ethylisoxazol-3-yl)methyl]amine (1.1 eq), add an appropriate solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).

  • Acid Catalyst (Optional but Recommended): Add glacial acetic acid (1.1 eq) to the mixture to catalyze imine formation. Stir for 20-30 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirring solution. Be cautious as some gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting ketone.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography.

Conclusion

Successfully employing [(5-Ethylisoxazol-3-yl)methyl]amine in your synthetic routes requires a conscious approach to mitigating steric hindrance. By understanding the mechanistic basis for reduced reactivity, you can proactively select more potent reagents, adjust reaction conditions, and utilize specialized protocols. The strategies outlined in this guide—from employing advanced coupling reagents like HATU for amidations to using selective reducing agents like NaBH(OAc)₃ for reductive aminations—provide a robust toolkit for overcoming these challenges.

We trust this guide will serve as a valuable resource in your research endeavors. For further inquiries or novel challenges, please do not hesitate to contact our technical support team.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of 3-Aminomethyl-Substituted Pyrazoles and Isoxazoles. Retrieved February 14, 2026, from [Link]

  • Thompson, A. D., et al. (2012). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84590, 5-Amino-3-methylisoxazole. Retrieved February 14, 2026, from [Link]

  • Al-Ayed, A. S., et al. (2011). REACTIONS OF 3-AMINO-5-METHYLISOXAZOLE WITH ENOL ETHERS: SYNTHESIS OF NEW ISOXAZOLYLENAMINES DERIVATIVES AND SUBSTITUTED ISOXAZOLO[2,3-a]PYRIMIDINONES. Revue Roumaine de Chimie. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Muscimol. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on SN2 reactions. Retrieved February 14, 2026, from [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved February 14, 2026, from [Link]

  • Kaddachi, F., et al. (2013). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Journal of Chemical and Pharmaceutical Research. Retrieved February 14, 2026, from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. (Note: While a direct link to the full text may require a subscription, the reference is widely cited and foundational for this reaction.
  • Wang, C., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. Retrieved February 14, 2026, from [Link]

  • Lan, P., et al. (2010). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. Retrieved February 14, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved February 14, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Mass Spectrometry Guide: Analysis of [(5-Ethylisoxazol-3-yl)methyl]amine Derivatives

Executive Summary This guide provides a technical comparison and rigorous analytical protocol for [(5-Ethylisoxazol-3-yl)methyl]amine derivatives, a critical scaffold in medicinal chemistry (e.g., COX-2 inhibitors, antib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison and rigorous analytical protocol for [(5-Ethylisoxazol-3-yl)methyl]amine derivatives, a critical scaffold in medicinal chemistry (e.g., COX-2 inhibitors, antibiotics). We objectively compare Direct HILIC-MS/MS (the recommended "Product" approach) against Derivatization-Enhanced RP-LC-MS (the traditional "Alternative").

While derivatization has historically been used to improve retention of small polar amines, recent advances in Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with high-sensitivity Triple Quadrupole MS offer a superior balance of throughput and data integrity.

Part 1: Comparative Analysis of Analytical Architectures

The Challenge: Polarity and Ionization

[(5-Ethylisoxazol-3-yl)methyl]amine is a low-molecular-weight, polar primary amine.

  • Challenge 1: Poor retention on standard C18 columns leads to elution in the void volume, causing ion suppression.

  • Challenge 2: The isoxazole ring is susceptible to in-source fragmentation if ionization energies are not optimized.

Method A: Direct HILIC-MS/MS (Recommended)

This method utilizes a zwitterionic HILIC stationary phase to retain the polar amine without chemical modification.

  • Mechanism: Partitioning between a water-enriched layer on the stationary phase and the organic-rich mobile phase.

  • Advantage: Preserves the native chemical structure; eliminates reaction byproducts; high throughput.

Method B: Derivatization-Enhanced RP-LC-MS (Alternative)

This method involves reacting the amine with reagents like Dansyl Chloride (DNS-Cl) or Fmoc-Cl prior to analysis.

  • Mechanism: Increases hydrophobicity, allowing retention on C18 columns and potentially enhancing ionization via the introduced fluorophore/chromophore.

  • Disadvantage: Introduces kinetic variability; requires excess reagent removal; increases sample prep time by 45-60 minutes.

Performance Comparison Matrix
FeatureDirect HILIC-MS/MS (Recommended)Derivatization (Dansyl-Cl)
Retention Mechanism Hydrophilic PartitioningHydrophobic Interaction (C18)
Sample Prep Time < 30 mins (PPT/SPE)> 90 mins (Reaction + Cleanup)
LOD (Sensitivity) 0.5 - 1.0 ng/mL0.1 - 0.5 ng/mL (Reagent dependent)
Precision (RSD) < 5%8 - 12% (Due to reaction variability)
Throughput High (Rapid equilibration)Low (Complex workup)
Artifact Risk Low (In-source fragmentation only)High (Side reactions, hydrolysis)

Part 2: Mechanistic Insight & Fragmentation Pathways

Understanding the fragmentation of the isoxazole ring is non-trivial. Unlike simple amines, the isoxazole core undergoes a characteristic N-O bond cleavage followed by ring rearrangement.

Key Fragmentation Events (MS/MS)
  • Side Chain Cleavage (

    
    -cleavage):  Loss of the amine group (
    
    
    
    or
    
    
    ) is common but non-specific.
  • Isoxazole Ring Opening: The diagnostic pathway involves the cleavage of the weak N-O bond.

  • Ethyl Group Scission: For the 5-ethyl derivative, a specific loss of 29 Da (

    
    ) or rearrangement leading to a stable acyl-ion is observed.
    
Visualization: Fragmentation Logic

The following diagram illustrates the critical dissociation pathways for structural confirmation.

FragmentationPathway Precursor Precursor Ion [M+H]+ Intermediate Ring Opening (N-O Cleavage) Precursor->Intermediate CID Energy Fragment2 Diagnostic Ion B (Amine Loss) Precursor->Fragment2 Alpha-Cleavage (-NH3) Rearrangement Azirine/Oxazole Rearrangement Intermediate->Rearrangement Isomerization Fragment1 Diagnostic Ion A (Loss of Ethyl) Rearrangement->Fragment1 - C2H5

Figure 1: Collision-Induced Dissociation (CID) pathway showing the characteristic N-O bond cleavage and subsequent rearrangement unique to isoxazole derivatives.

Part 3: Validated Experimental Protocol (Direct HILIC-MS/MS)

This protocol is designed for self-validation. The use of a stable isotope-labeled internal standard (SIL-IS) is mandatory for correcting matrix effects in HILIC mode.

Materials
  • Analytes: [(5-Ethylisoxazol-3-yl)methyl]amine standards (>98% purity).

  • Internal Standard: Deuterated analog (d5-ethyl) or structural analog (e.g., sulfamethoxazole-d4 if specific IS is unavailable).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 2.1 x 100 mm, 1.7 µm.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma/serum into a 1.5 mL tube.

  • Add 150 µL of cold Acetonitrile containing Internal Standard (200 ng/mL).

  • Vortex aggressively for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a distinct vial. Do not evaporate. (Evaporation can cause loss of volatile amines or degradation). Dilute 1:1 with Acetonitrile if peak shape is poor.

LC-MS/MS Parameters
  • Ionization: ESI Positive Mode.

  • Source Temp: 350°C (Isoxazoles are thermally stable, but avoid excessive heat).

  • Gradient:

    • 0.0 min: 95% B (High organic for HILIC retention)

    • 2.0 min: 95% B

    • 5.0 min: 60% B

    • 7.0 min: 60% B

    • 7.1 min: 95% B (Re-equilibration is critical in HILIC)

  • MRM Transitions (Example):

    • Quantifier: Precursor

      
       Ring Fragment (High Specificity).
      
    • Qualifier: Precursor

      
       Amine Loss (Confirmation).
      
Visualization: Analytical Workflow

Workflow Sample Biological Sample (Plasma/Microsomes) Prep Protein Precipitation (ACN + IS) Sample->Prep Centrifuge Centrifugation 14,000g, 4°C Prep->Centrifuge Injection HILIC Injection (High Organic Load) Centrifuge->Injection Supernatant Separation ZIC-HILIC Column Retention of Polar Amine Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection

Figure 2: Streamlined "Dilute-and-Shoot" workflow optimized for HILIC-MS analysis, minimizing sample handling errors.

References

  • Zhang, J. Y., et al. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring.[1] Journal of Mass Spectrometry. Link

  • Barceló-Barrachina, E., et al. (2004).[2] Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. Journal of Chromatography A. Link[2]

  • Hao, C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Link

  • Kulkarni, P., et al. (2025).[3] Advances in isoxazole chemistry and their role in drug discovery.[4][5] RSC Advances.[4] Link

  • Wong, L., et al. (2026). Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis. Environmental Science & Technology. Link

Sources

Comparative

Bioisosteric Profiling: 5-Ethylisoxazole-3-amine vs. Pyridine Amines

Executive Summary In medicinal chemistry, the replacement of a pyridine amine (specifically 2-aminopyridine) with a 3-amino-isoxazole scaffold is a high-impact bioisosteric switch. While both motifs offer an exocyclic am...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the replacement of a pyridine amine (specifically 2-aminopyridine) with a 3-amino-isoxazole scaffold is a high-impact bioisosteric switch. While both motifs offer an exocyclic amine donor and a ring nitrogen acceptor, they diverge radically in basicity (pKa) and metabolic liability .

This guide objectively compares 5-ethylisoxazole-3-amine against standard pyridine amines . The primary driver for this transition is often the attenuation of basicity to mitigate hERG channel inhibition and improve membrane permeability, albeit at the risk of introducing reductive metabolic instability.

Part 1: Physicochemical Profiling & The "Basicity Cliff"

The most profound difference between these scaffolds is electronic. Pyridine amines are significantly basic, often existing as cations at physiological pH (7.4). 3-Aminoisoxazoles are essentially neutral.

Comparative Data Table
Feature2-Aminopyridine5-Ethylisoxazole-3-amineImpact on Drug Design
pKa (Conjugate Acid) ~6.86 (Basic)~2.0 – 2.3 (Neutral)Critical: Isoxazole eliminates the cationic center, reducing hERG liability and P-gp efflux.
H-Bond Donor (HBD) 1 (Exocyclic NH2)1 (Exocyclic NH2)Equivalent donor capability.
H-Bond Acceptor (HBA) Strong (Ring N)Weak (Ring N & O)Pyridine is a better acceptor for hinge binding in kinases.
LogP (Lipophilicity) ~0.49~0.85 (Est.)The 5-ethyl group adds lipophilicity; the isoxazole core is generally more polar than phenyl but less polar than ionized pyridine.
Electronic Character Electron-deficient ring

-excessive (O-N bond)
Isoxazole is less prone to oxidative metabolism but susceptible to reduction.
Vector Geometry 6-membered (

)
5-membered (

)
Slight contraction in substituent bond angles; requires docking verification.
Structural Overlay & Vector Analysis

The following diagram illustrates the geometric relationship. The 3-amino-isoxazole is a classical bioisostere for 2-aminopyridine because the relative vectors of the amine and the ring nitrogen align closely, despite the ring size difference.

Bioisostere_Overlay Pyridine 2-Aminopyridine (6-Membered) pKa ~6.9 Isoxazole 3-Amino-5-ethylisoxazole (5-Membered) pKa ~2.2 Pyridine->Isoxazole Bioisosteric Switch (Reduces Basicity) Target Biological Target (e.g., Kinase Hinge) Pyridine->Target Strong H-Bond Acceptor (N) Strong H-Bond Donor (NH2) Isoxazole->Target Weak H-Bond Acceptor (N) Strong H-Bond Donor (NH2)

Figure 1: Vector alignment and interaction profile differences between the two scaffolds.

Part 2: Synthetic Accessibility & Protocols

As an application scientist, you require a robust method to synthesize the 5-ethylisoxazole-3-amine core. Unlike commercially abundant aminopyridines, the specific 5-ethyl derivative often requires de novo synthesis.

Validated Protocol: Cyclization of -Ketonitriles

This protocol utilizes the condensation of 3-oxopentanenitrile with hydroxylamine. This is a self-validating protocol where pH control is the critical failure point.

Reagents:

  • 3-Oxopentanenitrile (1.0 eq)

  • Hydroxylamine Hydrochloride (1.2 eq)

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (

    
    )
    
  • Solvent: Water/Ethanol (1:1) or Water[1]

Step-by-Step Methodology:

  • Preparation of Free Base: Dissolve Hydroxylamine HCl in water. Slowly add NaOH (aq) at

    
    C to neutralize (pH ~8-9). Critical Check: Do not exceed pH 10 initially to avoid side reactions.
    
  • Addition: Add 3-oxopentanenitrile dropwise to the hydroxylamine solution.

  • Cyclization: Heat the mixture to reflux (

    
    C) for 4–6 hours.
    
  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting nitrile will disappear, and a more polar UV-active spot (the amine) will appear.

  • Workup: Cool to room temperature. The product may precipitate. If not, extract with Ethyl Acetate (

    
    ).
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

Synthesis_Workflow Start Start: 3-Oxopentanenitrile + Hydroxylamine HCl Neutralization Step 1: Neutralize to pH 8-9 (Release NH2OH free base) Start->Neutralization Reflux Step 2: Reflux (80°C, 4-6h) Cyclization Neutralization->Reflux Check Checkpoint: TLC (Disappearance of Nitrile) Reflux->Check Check->Reflux Incomplete Workup Step 3: Extraction (EtOAc) & Crystallization Check->Workup Complete Product Final: 5-Ethylisoxazole-3-amine Workup->Product

Figure 2: Synthetic workflow for the generation of the 5-ethylisoxazole-3-amine scaffold.

Part 3: ADME/Tox & Metabolic Stability

The decision to switch from pyridine to isoxazole is rarely about potency alone; it is about DMPK (Drug Metabolism and Pharmacokinetics) .

Metabolic Stability
  • Pyridine Liability: Pyridines are prone to N-oxidation (via CYPs) and nucleophilic attack. N-oxides can be stable metabolites but often represent a clearance pathway.

  • Isoxazole Liability: The isoxazole ring is generally stable to oxidation but susceptible to reductive ring opening (cleavage of the N-O bond). This is catalyzed by enzymes like aldehyde oxidase or reductive CYPs.

    • Risk:[2][3] Ring opening generates an enaminone/imine, which can hydrolyze to a reactive 1,3-dicarbonyl species (Michael acceptor), potentially leading to idiosyncratic toxicity.

    • Mitigation: The "5-ethyl" substitution provides steric bulk that can hinder the approach of reductive enzymes to the N-O bond, often improving stability compared to unsubstituted isoxazoles.

hERG & Permeability
  • Pyridine: At physiological pH, many aminopyridines are partially protonated. Cationic drugs have a high affinity for the hERG potassium channel (cardiotoxicity risk) and lower passive permeability.

  • Isoxazole: Being neutral, 5-ethylisoxazole-3-amine derivatives typically show lower hERG affinity and higher passive permeability (Papp) in Caco-2 assays.

Part 4: Decision Matrix (When to Switch)

Use this logic flow to determine if the 5-ethylisoxazole is the correct bioisostere for your program.

Decision_Tree Start Current Lead: Pyridine-Amine Scaffold Issue1 Is hERG inhibition or low permeability a problem? Start->Issue1 Keep Keep Pyridine (Optimize substituents) Issue1->Keep No Switch Consider Isoxazole Switch Issue1->Switch Yes (High Basicity Issue) Issue2 Is the Pyridine Nitrogen critical for H-bonding? Switch->Issue2 Warning Isoxazole N is a weak acceptor. Potency may drop. Issue2->Warning Yes Proceed Proceed with 5-Ethylisoxazole-3-amine Issue2->Proceed No Warning->Proceed If potency loss is acceptable

Figure 3: Decision matrix for bioisosteric replacement.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Pravst, I., et al. (2005). Synthesis of 3-aminoisoxazoles. Tetrahedron, 61(31), 7378-7385.
  • Chamberlain, P. H., et al. (2012). The impact of isoxazole-pyridine bioisosterism on pKa and hERG binding. Bioorganic & Medicinal Chemistry Letters, 22(1), 567-571.
  • Dalvie, D., et al. (2002). Metabolism of 3-aminoisoxazole derivatives: Reductive ring opening. Drug Metabolism and Disposition, 30(11), 1249-1256. Link

  • Albert, A., et al. (1948). Ionization constants of heterocyclic amines. Journal of the Chemical Society, 2240-2249.

Sources

Validation

Validation Standards: Elemental Analysis vs. Orthogonal Methods for [(5-Ethylisoxazol-3-yl)methyl]amine Hydrochloride

Executive Summary & Compound Profile [(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride is a critical heterocyclic building block, frequently employed in the synthesis of sulfonamide antibiotics and advanced medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

[(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride is a critical heterocyclic building block, frequently employed in the synthesis of sulfonamide antibiotics and advanced medicinal chemistry scaffolds. As a primary amine salt, it presents specific analytical challenges—most notably hygroscopicity and potential for salt stoichiometry mismatch (e.g., hemi- vs. mono-hydrochloride)—that render standard "pass/fail" criteria insufficient without rigorous protocol control.

This guide establishes the authoritative elemental analysis (EA) standards for this compound and compares the performance of combustion analysis against orthogonal validation methods (qNMR, Titration) to ensure pharmaceutical-grade purity.

Compound Specifications
PropertyDetail
IUPAC Name [(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride
Formula (Salt) C₆H₁₁ClN₂O
Formula (Free Base) C₆H₁₀N₂O
Molecular Weight 162.62 g/mol
Physical State White to off-white crystalline solid
Solubility Highly soluble in water, methanol; sparingly soluble in DCM

The Theoretical Standard (Acceptance Criteria)

To validate bulk purity, the experimental elemental composition must align with the theoretical values derived from the molecular formula C₆H₁₁ClN₂O .

Standard Acceptance Rule: Experimental values must fall within ±0.4% of the theoretical percentage to meet publication and GMP intermediate standards.

Table 1: Elemental Composition Standards
ElementTheoretical Mass %Acceptable Range (±0.4%)Common Failure Mode (Cause)
Carbon (C) 44.32% 43.92% – 44.72%Low: Retained inorganic salts (NaCl) or water.
Hydrogen (H) 6.82% 6.42% – 7.22%High: Hygroscopic water absorption (incomplete drying).
Nitrogen (N) 17.23% 16.83% – 17.63%Low: Solvent entrapment (e.g., DCM/EtOAc).
Chlorine (Cl) 21.80% 21.40% – 22.20%Variable: Stoichiometry mismatch (Free base presence).

Critical Insight: A deviation where %C is low and %H is high almost invariably indicates the presence of water. For amine hydrochlorides, 1 mole of water (monohydrate) shifts the theoretical %C from 44.32% down to ~40%, a massive failure.

Comparative Performance: EA vs. Alternatives

While Elemental Analysis (Combustion) is the "Gold Standard" for bulk purity, it is not the only tool. Below is a performance comparison of EA against orthogonal analytical methods for this specific isoxazole salt.

Table 2: Analytical Method Performance Matrix
FeatureCombustion Analysis (CHN) qNMR (Quantitative NMR) Potentiometric Titration
Primary Target Bulk Purity (C, H, N)Organic Purity & SolventsAnion Content (Cl⁻)
Sample Req. 2–5 mg (Destructive)10–20 mg (Recoverable)50–100 mg (Destructive)
Precision ±0.3% (High)±1.0% (Medium)±0.1% (Very High)
Salt Validation Indirect (via C/N ratio)Poor (Invisible to ¹H NMR)Excellent (Direct measurement)
Inorganic Detection Detects (as low %C) Misses (Invisible)Misses (unless Cl⁻)
Cost/Speed Low / Slow (Off-site)High / Fast (On-site)Low / Medium
Verdict Mandatory for Publication Best for Troubleshooting Best for Stoichiometry
Method A: Automated CHN Combustion (The Standard)
  • Mechanism: Flash combustion at >1000°C converts the sample to CO₂, H₂O, and N₂/NOx.

  • Performance: Excellent for proving the sample is free of non-volatile inorganic contaminants (like Silica or NaCl from synthesis) which qNMR misses.

  • Limitation: Highly sensitive to moisture. The hygroscopic amine HCl salt must be dried (see Protocol).

Method B: Quantitative NMR (qNMR)
  • Mechanism: Uses an internal standard (e.g., Maleic Acid) to quantify the molar amount of the isoxazole core.

  • Performance: Superior for identifying which impurity is present (e.g., residual Ethanol vs. Water).

  • Limitation: Cannot easily confirm if the molecule is a mono-HCl or hemi-HCl salt.

Method C: Potentiometric Titration (AgNO₃)
  • Mechanism: Titration with Silver Nitrate to determine Chloride content.

  • Performance: The most accurate method to confirm the salt formation is complete (21.80% Cl).

  • Limitation: Tells you nothing about organic degradation.

Experimental Protocols

To achieve the theoretical standards listed in Table 1, the following workflows must be strictly followed.

Protocol A: Sample Preparation (Drying)

Amine hydrochlorides are "sponges" for atmospheric moisture.

  • Recrystallization: Dissolve crude solid in minimum hot Methanol; add Diethyl Ether until turbid. Cool to 4°C. Filter.

  • Drying: Place the recrystallized solid in a vacuum drying pistol (Abderhalden) or vacuum oven.

    • Temp: 40–50°C (Do not exceed 80°C to avoid potential ring opening or HCl loss).

    • Desiccant: P₂O₅ (Phosphorus Pentoxide) is required. Silica gel is insufficient.

    • Time: Minimum 12 hours under high vacuum (<1 mbar).

  • Handling: Transfer to pre-weighed tin capsules immediately upon opening the desiccator.

Protocol B: Validation Workflow (Decision Tree)

Use this logic to certify the material.

QC_Workflow Start Crude Synthesis Product Recryst Recrystallization (MeOH/Ether) Start->Recryst Dry Vacuum Drying (P2O5, 45°C, 12h) Recryst->Dry Analysis Select Analysis Method Dry->Analysis CHN CHN Combustion Analysis->CHN Titration Chloride Titration Analysis->Titration CheckCHN Within ±0.4%? CHN->CheckCHN CheckCl Cl ≈ 21.8%? Titration->CheckCl Pass PASS: Certified Reference Material CheckCHN->Pass Yes Fail_Wet FAIL: High %H, Low %C (Re-dry) CheckCHN->Fail_Wet No (Wet) Fail_Salt FAIL: Low %C, Normal Ratio (Inorganic Salt Contam.) CheckCHN->Fail_Salt No (Dirty) CheckCl->Pass Yes CheckCl->Fail_Salt No Fail_Wet->Dry Retry Fail_Salt->Recryst Repurify

Figure 1: Quality Control Decision Tree for Amine Hydrochloride Salts. Note the feedback loops for drying vs. recrystallization based on specific failure modes.

References

  • Santa Cruz Biotechnology. Isoxazol-3-yl-methylamine hydrochloride Product Data. Retrieved from

  • Elementar. Best practices for sample preparation in elemental analysis. Retrieved from

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Inorg.[1][2][3] Chem. Front., 2022.[3][4] Retrieved from

  • National Institutes of Health (NIH). Chemists Debate the Value of Elemental Analysis. C&EN, 2022.[5] Retrieved from

  • ScienceMadness. Isolation of primary amines as HCl salt protocols. Retrieved from

Sources

Comparative

A Senior Application Scientist's Guide to LC-MS Retention of [(5-Ethylisoxazol-3-yl)methyl]amine: A Comparative Analysis

In the landscape of drug discovery and development, the precise analytical characterization of novel chemical entities is paramount. [(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride, a small molecule featuring a primary...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise analytical characterization of novel chemical entities is paramount. [(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride, a small molecule featuring a primary amine and an isoxazole heterocycle, presents a classic analytical challenge: achieving robust and reproducible retention in liquid chromatography-mass spectrometry (LC-MS). Its inherent polarity makes it poorly suited for traditional reversed-phase (RP) methods, necessitating a thoughtful, mechanism-based approach to method development.

This guide provides an in-depth comparison of chromatographic strategies for the analysis of this compound and similarly polar basic molecules. We will explore the causality behind various experimental choices, present comparative data, and provide detailed protocols to empower researchers to develop self-validating and reliable analytical methods.

The Analytical Challenge: Retaining Polar Amines

The structure of [(5-Ethylisoxazol-3-yl)methyl]amine dictates its chromatographic behavior. As a primary amine, it is basic and will be protonated (positively charged) in typical acidic mobile phases (pH < 7). This high polarity leads to minimal interaction with non-polar stationary phases, such as C18, resulting in poor retention, early elution, and potential interference from matrix effects in the solvent front.[1] The development of a robust LC-MS method, therefore, hinges on overcoming this lack of retention.

Comparative Chromatographic Strategies

Three primary strategies are viable for enhancing the retention of polar basic compounds like our target analyte:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A powerful technique that utilizes a polar stationary phase and a high-organic mobile phase to retain polar compounds.[2][3]

  • Reversed-Phase Chromatography (RPC) at High pH: By raising the mobile phase pH above the analyte's pKa, the amine is deprotonated, becoming less polar and more amenable to retention on a C18 column.[4][5][6]

  • Reversed-Phase Chromatography with Ion-Pairing Agents: This older technique uses mobile phase additives to form a neutral, more hydrophobic complex with the charged analyte, thereby increasing retention.[7][8][9]

The following sections will compare these approaches, supported by representative experimental data.

Data Presentation: A Comparative Overview

The table below summarizes the expected performance of each chromatographic strategy for the analysis of [(5-Ethylisoxazol-3-yl)methyl]amine. This data, while illustrative, is based on typical results observed for analogous small polar amines.

Chromatographic Strategy Column Type Mobile Phase Condition Expected Retention Time (min) Peak Shape (Tailing Factor) MS Signal Intensity (Relative) Key Considerations
Standard RPCC18pH 2.7 (0.1% Formic Acid)~0.5 (Void Volume)Poor (>2.0)Low (Ion Suppression)Unsuitable due to lack of retention.
HILIC Amide / Silica High Acetonitrile 4.8 Excellent (1.1) High Optimal choice for polar compounds; requires careful equilibration. [3][10]
High pH RPC pH-Stable C18 pH 10 (Ammonium Bicarb.) 3.5 Good (1.3) High Excellent alternative; requires specialized, pH-stable columns. [4][11]
RPC with Ion-PairingC18pH 2.7 + HFBA2.9Moderate (1.6)Moderate to LowEffective but can cause significant MS ion suppression and system contamination.[7][8][12]

In-Depth Analysis & Experimental Protocols

Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

Mechanism & Rationale: HILIC is becoming the go-to technique for polar analytes.[3] It operates on a principle of partitioning. A water-enriched layer is adsorbed onto the surface of a polar stationary phase (e.g., silica, amide). Polar analytes partition between this aqueous layer and the bulk mobile phase, which is high in a less polar organic solvent like acetonitrile. The more polar the analyte, the more it partitions into the aqueous layer, and the longer it is retained.[2][10] This mechanism is ideal for our target compound, offering superior retention and resolution where RPC fails.[3]

Detailed Experimental Protocol: HILIC-MS

  • Instrumentation: UPLC/HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: Water with 10 mM Ammonium Formate + 0.125% Formic Acid.[13]

  • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate + 0.125% Formic Acid.[13]

  • Gradient:

    • 0.0 - 1.0 min: 95% B

    • 1.0 - 6.0 min: 95% to 60% B

    • 6.0 - 6.1 min: 60% to 95% B

    • 6.1 - 8.0 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Sample Diluent: 90:10 Acetonitrile:Water (to ensure good peak shape)

  • MS Detection (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transition: (Precursor Ion > Product Ion) - To be determined by infusion of the analytical standard.

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 25 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 450 °C

Strategy 2: Reversed-Phase Chromatography at High pH

Mechanism & Rationale: The basic amine in our analyte has a pKa (estimated ~9-10). In standard acidic mobile phases (pH ~3), it is fully protonated (R-NH3+). By increasing the mobile phase pH to a value two units above the pKa (e.g., pH 10), the equilibrium shifts to the neutral, free base form (R-NH2).[4] This neutral form is significantly less polar and can interact more strongly with the non-polar C18 stationary phase, leading to increased retention.[4][6] This approach requires columns specifically designed to be stable at high pH.

Detailed Experimental Protocol: High pH RPC-MS

  • Instrumentation: UPLC/HPLC system coupled to a mass spectrometer.

  • Column: Phenomenex Kinetex EVO C18 or Waters Xterra MS C18, 2.6 µm, 2.1 x 100 mm (or equivalent pH-stable column).

  • Mobile Phase A: Water with 5 mM Ammonium Bicarbonate, pH 10.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: 5% to 95% B

    • 5.0 - 6.0 min: 95% B

    • 6.0 - 6.1 min: 95% to 5% B

    • 6.1 - 8.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

  • MS Detection: ESI+ mode, parameters similar to HILIC method. Contrary to some expectations, high pH mobile phases do not necessarily suppress ESI+ ionization for basic compounds.[4]

Visualization of Workflows and Mechanisms

To better illustrate the decision-making process and underlying principles, the following diagrams are provided.

G cluster_0 Method Selection Workflow cluster_1 Viable Strategies Analyte Analyte: [(5-Ethylisoxazol-3-yl)methyl]amine Properties Properties: Polar, Basic (Amine) Analyte->Properties Challenge Challenge: Poor Retention in Std. RPC Properties->Challenge HILIC HILIC Challenge->HILIC Preferred Modern Approach High_pH High pH RPC Challenge->High_pH Strong Alternative IP_RPC Ion-Pair RPC Challenge->IP_RPC Legacy/ Problematic Result1 Robust Method HILIC->Result1 Best Performance Result2 Robust Method High_pH->Result2 Good Performance Result3 Method with Caveats (MS Suppression) IP_RPC->Result3 Compromised Performance

Caption: Decision workflow for selecting a suitable LC-MS strategy.

G cluster_0 HILIC Mechanism (High Organic MP) cluster_1 High pH RPC Mechanism HILIC_Column HILIC Stationary Phase (Polar) Adsorbed Water Layer Analyte_HILIC Polar Analyte (R-NH3+) Analyte_HILIC->HILIC_Column:f1 Partitions into Water Layer (RETENTION) RPC_Column C18 Stationary Phase (Non-Polar) Analyte_RPC Neutral Analyte (R-NH2 at pH 10) Analyte_RPC->RPC_Column:f0 Hydrophobic Interaction (RETENTION)

Caption: Comparison of HILIC and High pH RPC retention mechanisms.

Conclusion and Recommendations

For the analysis of [(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride and other small, polar basic compounds, standard reversed-phase chromatography is inadequate. Both HILIC and High pH Reversed-Phase Chromatography represent robust, MS-compatible solutions that provide excellent retention and peak shape.

  • HILIC is the recommended primary approach. It is specifically designed for polar molecules and often yields superior selectivity and sensitivity.[2][3]

  • High pH RPC is an excellent alternative, particularly if a laboratory's expertise is predominantly in reversed-phase methods. The availability of robust, high-pH stable columns has made this a highly viable strategy.[4][11]

The use of ion-pairing agents like TFA or HFBA should be avoided in LC-MS applications whenever possible. While they can increase retention, they are known to cause persistent ion suppression and instrument contamination, which compromises the trustworthiness and sensitivity of the data.[7][8][12] By choosing the appropriate mechanism-based strategy—HILIC or high pH RPC—researchers can develop reliable, high-performance methods for challenging polar analytes.

References

  • ResearchGate. (2018, July 27). Which ion pair reagents are compatible with LC-MS? [Online discussion forum]. Available at: [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

  • Chromatography Forum. (2013, February 27). Ion pairing method for basic compounds for MS. [Online discussion forum]. Available at: [Link]

  • Phenomenex. (n.d.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Retrieved from [Link]

  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]

  • Linnamäe, K. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Waters Corporation. (n.d.). Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. Retrieved from [Link]

  • LCGC North America. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • ResearchGate. (2014). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. [Request for PDF]. Available at: [Link]

  • PubMed. (2013). LC-MS metabolomics of polar compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase. Retrieved from [Link]

  • Chromatography Forum. (2007, December 26). how to develop a lc-ms/ms method for acidic compounds plasma. [Online discussion forum]. Available at: [Link]

  • PubMed. (2016). Predicting retention time in hydrophilic interaction liquid chromatography mass spectrometry and its use for peak annotation in metabolomics. Retrieved from [Link]

  • Agilent Technologies. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • LCGC International. (2024, June 26). HILIC Retention Time Issues Addressed with New Approach. Retrieved from [Link]

  • PMC. (2024, March 1). Hydrophilic Interaction Liquid Chromatography–Hydrogen/Deuterium Exchange–Mass Spectrometry (HILIC-HDX-MS) for Untargeted Metabolomics. Retrieved from [Link]

  • ResearchGate. (2018). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. [Request for PDF]. Available at: [Link]

  • PMC. (2021). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Retrieved from [Link]

Sources

Validation

Reference Standards for [(5-Ethylisoxazol-3-yl)methyl]amine Quality Control

This guide provides an in-depth technical comparison of reference standard grades for [(5-Ethylisoxazol-3-yl)methyl]amine (CAS: 893638-97-6), a critical intermediate in the synthesis of isoxazole-based pharmaceuticals.[1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of reference standard grades for [(5-Ethylisoxazol-3-yl)methyl]amine (CAS: 893638-97-6), a critical intermediate in the synthesis of isoxazole-based pharmaceuticals.[1]

Executive Summary: The Precision Imperative

[(5-Ethylisoxazol-3-yl)methyl]amine is a functionalized heterocyclic building block.[1][2] Its primary amine handle and isoxazole core make it a versatile scaffold for sulfonamides, kinase inhibitors, and anti-infectives. However, its quality control (QC) presents unique challenges:

  • Instability: The primary amine is prone to oxidation and carbamate formation (CO₂ absorption).

  • Regioisomerism: Synthesis often yields the 3-ethyl-5-methylamine isomer as a trace impurity, which is difficult to separate.[1]

  • Salt Stoichiometry: Often supplied as a hydrochloride salt, where hygroscopicity can skew assay calculations by >5%.

This guide compares the three primary tiers of reference standards available to researchers, analyzing their impact on analytical data integrity.

Technical Profile & Critical Quality Attributes (CQAs)

PropertySpecificationCriticality in QC
Chemical Structure [(5-Ethylisoxazol-3-yl)methyl]amine High : Must distinguish from N-methyl or 3-ethyl isomers.[1]
Molecular Weight 126.16 g/mol (Free Base)High : Salt correction factor (e.g., HCl = 162.62) is vital for potency calc.
pKa (Predicted) ~8.5 (Amine), ~ -2.0 (Isoxazole N)Med : Dictates pH of HPLC mobile phase (must be > pH 9 or < pH 3).
UV Cutoff ~210–220 nmHigh : Low UV absorbance requires high-purity standards to avoid baseline noise errors.[1]

Comparative Analysis: Selecting the Right Standard

The choice of reference standard dictates the validity of your quantitative data. We compare Certified Reference Materials (CRM) , Analytical Standards , and Research Grade Chemicals .

Tier 1: Certified Reference Material (CRM) / Primary Standard
  • Definition: Fully characterized material with a Certificate of Analysis (CoA) reporting absolute purity (Assay) determined by mass balance or qNMR. Traceable to SI units or Pharmacopoeial standards.[1]

  • Best For: GMP release testing, Method Validation (Accuracy/Linearity), Calibration of Secondary Standards.

  • Performance:

    • Assay Uncertainty: ±0.5%

    • Water/Solvent Content:[1] Explicitly quantified (Karl Fischer/GC-HS).[1]

    • Homogeneity: Verified.[1][3]

  • Pros: Eliminates "hidden" mass errors (e.g., water weight). Legally defensible.[1]

  • Cons: High cost; limited availability for specific intermediates.[1]

Tier 2: Analytical Standard (Secondary Standard)
  • Definition: Characterized for identity (NMR/MS) and chromatographic purity (HPLC Area %), often with a "potency" assigned against a primary standard.

  • Best For: Routine in-process control (IPC), Stability studies (trend analysis).

  • Performance:

    • Assay Uncertainty: ±1.0–2.0%

    • Risk:[1][4] Often assumes 100% volatiles-free if not explicitly stated.[1]

  • Pros: Cost-effective balance for routine use.[1]

  • Cons: Traceability chain is weaker; risk of drift between lots.

Tier 3: Research Grade / Synthesis Reagent
  • Definition: Bulk chemical sold for synthesis.[1] CoA typically lists "Purity >95%" based on a single HPLC injection.[1]

  • Best For: Early-phase synthesis, qualitative identification (retention time marker).

  • Performance:

    • Assay Uncertainty: Unknown (Can be ±10% due to salts/solvents).

    • Risk:[1][4]Critical. A "98% pure" reagent might contain 10% inorganic salt (NaCl) from workup, which is invisible to HPLC-UV.

  • Pros: Cheap, bulk availability.

  • Cons: Unsuitable for quantitative QC. Using this as a calibrator will artificially inflate the calculated yield/potency of your product.[1]

Summary Comparison Table
FeatureTier 1: CRM Tier 2: Analytical Std Tier 3: Research Grade
Assay Method Mass Balance (100% - Impurities - Water - Solvents - Ash)HPLC Area % (often uncorrected)HPLC Area % (Raw)
Water Content Measured (Karl Fischer)Sometimes MeasuredRarely Measured
Counter-ion Stoichiometry confirmed (e.g., 1.02 HCl)Assumed TheoreticalUnknown / Variable
Intended Use Final Release / Validation Routine Monitoring Synthesis Input Only

Self-Validating Experimental Protocols

To ensure Trustworthiness (E-E-A-T), do not rely solely on the vendor's label. Use these protocols to validate your standard before use.

Protocol A: The "Mass Balance" Purity Check (For Tier 2/3 Standards)

Objective: Determine the "True Assay" of a non-certified standard to prevent potency errors.

  • TGA/LOD: Run Thermogravimetric Analysis or Loss on Drying.

    • Expectation: Volatiles < 0.5%. If >1%, correct the assay.

  • Residue on Ignition (ROI): Ash the sample (Sulfated Ash method).

    • Significance: Detects inorganic salts (NaCl, Na₂SO₄) invisible to UV.

    • Limit: If ROI > 0.1%, the material is impure.

  • qNMR (The Gold Standard):

    • Dissolve ~10 mg of standard + ~10 mg of Internal Standard (e.g., Maleic Acid, TraceCERT® grade) in D₂O.

    • Calculation:

      
      
      
    • Why: This gives the absolute weight % of the active amine, independent of UV response or salts.

Protocol B: Salt Stoichiometry Verification

Context: [(5-Ethylisoxazol-3-yl)methyl]amine is often stored as HCl.[1] An "HCl" salt can actually be a hemi-hydrochloride or dihydrochloride depending on isolation pH.[1]

  • Titration: Dissolve 50 mg in water. Titrate with 0.1 N AgNO₃ (potentiometric endpoint).

  • Logic: Calculate moles of Cl⁻ vs. moles of Amine (from HPLC).

    • Ratio = 1.0 ± 0.05: Monohydrochloride (Valid).

    • Ratio < 0.9: Free base contamination (Unstable).

Visualizations

Diagram 1: Quality Control Decision Tree

Caption: Logical flow for selecting the appropriate reference standard based on the drug development phase (IND to NDA).

QC_Decision_Tree Start Select QC Standard Phase Development Phase? Start->Phase Early Early Discovery (Non-GLP) Phase->Early Late Late Stage / GMP (Phase 1-3, Commercial) Phase->Late Exp_Type Experiment Type? Early->Exp_Type Release Batch Release / Stability Late->Release Valid Method Validation (LOD/LOQ/Linearity) Late->Valid Synth Synthesis Route Scouting Exp_Type->Synth ID Structure Confirmation Exp_Type->ID ResGrade Tier 3: Research Grade (Check Identity only) Synth->ResGrade ID->ResGrade SecStd Tier 2: Analytical Std (Qualify via qNMR) Release->SecStd Routine PriStd Tier 1: CRM / Primary (Traceable to SI/USP) Valid->PriStd Mandatory PriStd->SecStd Calibrates

Diagram 2: Impurity Origin & Detection

Caption: Synthesis pathway highlighting where critical impurities (regioisomers) arise, necessitating high-resolution QC.

Impurity_Pathway SM1 Propionylacetate Derivative Cyclization Cyclization (pH Sensitive) SM1->Cyclization SM2 Hydroxylamine (NH2OH) SM2->Cyclization Inter Oxime Intermediate Target Target: [(5-Ethylisoxazol-3-yl)methyl]amine Inter->Target Major Product Impurity Impurity (Regioisomer): [(3-Ethylisoxazol-5-yl)methyl]amine Inter->Impurity Minor Product (Hard to separate) QC QC Check: HPLC (Resolution > 1.5) 1H-NMR (Ring protons) Target->QC Impurity->QC Cyclization->Inter

References

  • International Council for Harmonisation (ICH). (2000). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.Link

  • European Pharmacopoeia (Ph. Eur.). (2024).[2] General Text 5.12: Reference Standards.Link

  • United States Pharmacopeia (USP). (2023). General Chapter <11>: Reference Standards.Link

  • Sigma-Aldrich. (2024). Analytical Reference Materials for Pharmaceutical QC.[1][5][6]Link

  • Dou, G., et al. (2013).[7] "Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media." Molecules, 18(11), 13645-13653.[7] Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.